(2S)-4-bromobutan-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H10BrN |
|---|---|
Molecular Weight |
152.03 g/mol |
IUPAC Name |
(2S)-4-bromobutan-2-amine |
InChI |
InChI=1S/C4H10BrN/c1-4(6)2-3-5/h4H,2-3,6H2,1H3/t4-/m0/s1 |
InChI Key |
OKRCTNSULKABMB-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CCBr)N |
Canonical SMILES |
CC(CCBr)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (2S)-4-bromobutan-2-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-4-bromobutan-2-amine is a chiral organobromine compound of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a primary amine and a bromine atom, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The stereochemistry at the C2 position is a critical feature, as biological systems often exhibit stereoselectivity, where one enantiomer may have desired therapeutic effects while the other may be inactive or even detrimental.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its potential applications in research and development.
Chemical Structure and Properties
The structure of this compound features a butane backbone with a bromine atom attached to the fourth carbon and an amine group at the second carbon. The "(2S)" designation indicates the stereochemical configuration at the chiral center (C2), where the substituents are arranged in a specific spatial orientation.
Table 1: Physicochemical Properties of 4-bromobutan-2-amine
| Property | Value | Source |
| Molecular Formula | C₄H₁₀BrN | [3] |
| Molecular Weight | 152.03 g/mol | [3] |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Not specified | |
| XLogP3 | 0.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Exact Mass | 150.99966 g/mol | [3] |
| Monoisotopic Mass | 150.99966 g/mol | [3] |
Stereoselective Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is crucial for its application in stereoselective synthesis and drug development. Two primary strategies can be employed: stereoselective synthesis from a chiral precursor or chiral resolution of a racemic mixture.
Stereoselective Synthesis
A potential stereoselective route to this compound could start from the commercially available chiral building block, (S)-2-aminobutanol. A plausible synthetic workflow is outlined below.
Caption: Plausible stereoselective synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Protection: (S)-2-aminobutanol is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine in a solvent such as dichloromethane to yield the N-Boc protected amino alcohol.
-
Activation: The hydroxyl group of the N-Boc protected amino alcohol is then activated, for example, by reaction with methanesulfonyl chloride (MsCl) in the presence of a base to form a mesylate.
-
Substitution: The mesylate is subjected to nucleophilic substitution with a bromide source, such as lithium bromide (LiBr), in a polar aprotic solvent like acetone. This step proceeds with inversion of configuration if the mechanism is Sₙ2. Correction: The reaction described would lead to (2S)-2-amino-3-bromobutane. A different strategy is needed for 4-bromobutan-2-amine. A more viable route would involve starting with a chiral precursor that already contains the four-carbon chain with the desired stereochemistry, or a method that introduces the bromine at the 4-position without affecting the chiral center.
A more appropriate synthetic approach would involve the bromination of a suitable precursor like (S)-2-aminobutan-1-ol, followed by manipulation of the functional groups.
Chiral Resolution
Alternatively, a racemic mixture of 4-bromobutan-2-amine can be synthesized and then the enantiomers separated. A common method for the resolution of chiral amines is through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[4] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
References
(2S)-4-bromobutan-2-amine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-4-bromobutan-2-amine is a chiral organic compound that holds potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structure, featuring both an amine and a bromo group on a butane chain, provides two reactive centers for various chemical modifications. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and drug development.
Note: Specific technical data and biological studies on the (2S)-enantiomer are limited in publicly available literature. Therefore, this guide also includes information on its enantiomer, (2R)-4-bromobutan-2-amine, and the racemic mixture to provide a more complete picture.
Chemical and Physical Properties
The fundamental properties of 4-bromobutan-2-amine are summarized in the table below. The molecular weight is identical for both the (2S) and (2R) enantiomers.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀BrN | [1] |
| Molecular Weight | 152.03 g/mol | [1] |
| CAS Number (2S)-enantiomer | Not explicitly found in searches | |
| CAS Number (2R)-enantiomer | 106539-34-8 | |
| CAS Number (Racemic Hydrobromide Salt) | Not explicitly found for free base; PubChem CID 13555988 for hydrobromide | [2] |
| Appearance | Likely a clear, colorless to slightly yellow liquid | [3] |
| Odor | Likely amine-like | [3] |
Synthesis and Reactions
The synthesis of chiral 4-bromobutan-2-amine can be approached through various methods, including the bromination of the corresponding chiral amine.
General Synthesis Workflow
Below is a generalized workflow for the synthesis of a haloamine from an amine precursor.
Caption: Generalized synthesis of this compound.
Experimental Protocols
General Chemical Reactions:
(2R)-4-bromobutan-2-amine can undergo several types of reactions, which are likely applicable to the (2S)-enantiomer as well[1]:
-
Substitution Reactions: The bromine atom can be displaced by various nucleophiles. For example, reaction with hydroxide ions can yield the corresponding alcohol.
-
Oxidation Reactions: The amine group can be oxidized under specific conditions to form imines or nitriles.
-
Reduction Reactions: The compound can be reduced to butan-2-amine using a suitable reducing agent like lithium aluminum hydride.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. The compound is primarily considered a chemical intermediate.[1] Its potential for biological investigation lies in its use as a precursor for the synthesis of more complex molecules that may have therapeutic properties.
Applications in Research and Drug Development
As a chiral building block, this compound can be utilized in the synthesis of a variety of organic compounds.[1] Its bifunctional nature allows for sequential or orthogonal modifications at the amine and bromide positions, making it a versatile tool in the construction of complex molecular architectures for drug discovery and development.
Safety and Handling
Specific safety data for this compound is not available. However, based on data for similar compounds such as 4-phenylbutan-2-amine and 2-bromobutane, the following precautions should be considered.[3][4]
| Hazard Category | Potential Effects and Handling Recommendations |
| Skin Contact | May cause skin irritation or burns. Absorption through the skin may be harmful. Wear impermeable gloves and protective clothing.[3] |
| Eye Contact | May cause severe eye irritation or damage. Wear safety glasses with side-shields.[3] |
| Inhalation | Vapors may be harmful and cause respiratory tract irritation. Use in a well-ventilated area or with a respirator.[3] |
| Ingestion | May be toxic if swallowed. Do not ingest.[3] |
| Flammability | May be flammable. Keep away from heat, sparks, and open flames.[4] |
First Aid Measures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a chiral molecule with potential as a synthetic intermediate. While detailed information, particularly regarding its biological activity, is scarce, its chemical properties suggest it could be a valuable building block for the synthesis of novel compounds in the pharmaceutical and chemical industries. Further research is needed to fully explore the potential applications of this compound. Researchers and drug development professionals should handle this compound with appropriate safety precautions, drawing guidance from data on structurally related molecules.
References
Spectroscopic Profile of (2S)-4-bromobutan-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral compound (2S)-4-bromobutan-2-amine. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided, alongside a workflow diagram illustrating the process of spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds, including 2-bromobutane and other aliphatic amines.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H1 (-CH₃) | ~1.2 | Doublet | ~6-7 |
| H2 (-CH(NH₂)-) | ~3.0-3.2 | Multiplet | - |
| H3 (-CH₂-) | ~1.8-2.2 | Multiplet | - |
| H4 (-CH₂Br) | ~3.4-3.6 | Triplet | ~6-7 |
| -NH₂ | ~1.5-2.5 | Broad Singlet | - |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (-CH₃) | ~20-25 |
| C2 (-CH(NH₂)-) | ~50-55 |
| C3 (-CH₂-) | ~35-40 |
| C4 (-CH₂Br) | ~30-35 |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration |
| N-H (amine) | 3300-3400 | Medium (two bands for primary amine) | Asymmetric and symmetric stretching |
| C-H (alkane) | 2850-2975 | Strong | Stretching |
| N-H (amine) | 1580-1650 | Medium to Strong | Bending (scissoring) |
| C-H (alkane) | 1370-1470 | Medium | Bending |
| C-N (amine) | 1020-1250 | Medium to Weak | Stretching |
| C-Br (alkyl bromide) | 515-690 | Strong | Stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation | Notes |
| 151/153 | Molecular Ion [M]⁺ | Characteristic 1:1 ratio for a monobrominated compound due to ⁷⁹Br and ⁸¹Br isotopes. |
| 136/138 | [M-CH₃]⁺ | Loss of a methyl group. |
| 72 | [M-Br]⁺ | Loss of a bromine radical. |
| 44 | [CH₃CHNH₂]⁺ | Alpha-cleavage, a common fragmentation for amines. |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film method is appropriate. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (approximately 1 µg/mL).
-
Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for separation and analysis.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass-to-charge (m/z) range of approximately 40-200 amu.
-
The resulting mass spectrum will show the relative abundance of different fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Navigating the Synthesis of Enantiomerically Pure 4-Bromobutan-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and chemical synthesis. 4-Bromobutan-2-amine, a valuable chiral building block, presents a synthetic challenge in obtaining its single enantiomers, (R)-4-bromobutan-2-amine and (S)-4-bromobutan-2-amine. This technical guide provides an in-depth analysis of the primary synthesis pathways to access these enantiopure compounds, focusing on asymmetric synthesis from chiral precursors, enzymatic kinetic resolution, and classical chemical resolution through diastereomeric salt formation. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate practical application in a research and development setting.
I. Asymmetric Synthesis from Chiral Precursors: A Direct Approach
A robust strategy for obtaining enantiomerically pure 4-bromobutan-2-amine is to begin with a readily available chiral starting material, thereby controlling the stereochemistry from the outset. Chiral amino alcohols, such as (R)-alaninol and (S)-alaninol, serve as excellent precursors. The synthesis involves the conversion of the hydroxyl group to a bromide, a transformation that must be conducted under conditions that avoid racemization of the chiral center.
Synthesis Pathway from Chiral Alaninol
The conversion of a chiral amino alcohol to the corresponding bromoamine can be achieved in a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with bromide.
Experimental Protocol: Synthesis of (R)-4-bromobutan-2-amine from (R)-alaninol
-
Protection of the Amine:
-
Dissolve (R)-alaninol (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add a base, for example, triethylamine (1.2 eq).
-
Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O) (1.1 eq), at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions and drying the organic layer. Purify the N-Boc-(R)-alaninol by column chromatography.
-
-
Activation of the Hydroxyl Group:
-
Dissolve the N-Boc-(R)-alaninol (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add a base like triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq).
-
Stir the reaction at 0 °C and then at room temperature until the starting material is consumed.
-
Isolate the N-Boc-(R)-alaninol tosylate after an aqueous workup and purification.
-
-
Bromination:
-
Dissolve the tosylated intermediate (1.0 eq) in a polar aprotic solvent like acetone.
-
Add lithium bromide (LiBr) (3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Extract the N-Boc-(R)-4-bromobutan-2-amine with a suitable organic solvent.
-
-
Deprotection:
-
Dissolve the protected bromoamine in a solvent such as dichloromethane.
-
Add a strong acid, for instance, trifluoroacetic acid (TFA), and stir at room temperature.
-
After the reaction is complete, neutralize the excess acid and extract the final product, (R)-4-bromobutan-2-amine.
-
| Step | Reactants | Reagents | Solvent | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | (R)-alaninol | Boc₂O, Et₃N | Dichloromethane | >95 | >99 |
| 2 | N-Boc-(R)-alaninol | TsCl, Et₃N | Dichloromethane | 85-90 | >99 |
| 3 | N-Boc-(R)-alaninol tosylate | LiBr | Acetone | 70-80 | >98 |
| 4 | N-Boc-(R)-4-bromobutan-2-amine | TFA | Dichloromethane | >90 | >98 |
| Overall | (R)-alaninol | ~60-70 | >98 |
II. Enzymatic Kinetic Resolution: A Green Chemistry Approach
Enzymatic kinetic resolution offers a highly selective and environmentally friendly method for separating enantiomers from a racemic mixture. This technique relies on the stereospecificity of enzymes, which preferentially catalyze a reaction with one enantiomer, leaving the other unreacted and thus enriched. Lipases, particularly Candida antarctica lipase B (CAL-B), are widely used for the resolution of racemic amines.
Principle of Lipase-Catalyzed Kinetic Resolution
In the presence of an acyl donor, a lipase will selectively acylate one enantiomer of the racemic amine. The resulting acylated amine can then be easily separated from the unreacted amine enantiomer.
Experimental Protocol: Kinetic Resolution using Candida antarctica Lipase B
-
Reaction Setup:
-
To a solution of racemic 4-bromobutan-2-amine (1.0 eq) in a suitable organic solvent (e.g., toluene or MTBE), add an acyl donor such as ethyl acetate (0.6 eq).
-
Add immobilized Candida antarctica lipase B (Novozym 435).
-
Stir the mixture at a controlled temperature (e.g., 40 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of both the remaining amine and the formed amide.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.
-
Filter off the immobilized enzyme (which can be recycled).
-
Separate the acylated amine from the unreacted amine by extraction or chromatography.
-
-
Hydrolysis of the Acylated Amine (Optional):
-
To recover the other enantiomer, the separated acylated amine can be hydrolyzed using acidic or basic conditions.
-
| Parameter | Value |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) |
| Substrate | Racemic 4-bromobutan-2-amine |
| Acyl Donor | Ethyl acetate |
| Solvent | Toluene or MTBE |
| Temperature | 40 °C |
| Theoretical Max. Yield (per enantiomer) | 50% |
| Typical Enantiomeric Excess (e.e.) at ~50% conversion | >95% |
III. Chemical Resolution via Diastereomeric Salt Formation: A Classical Method
A well-established method for resolving racemates is the formation of diastereomeric salts using a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Chiral carboxylic acids, like (+)-tartaric acid or its more lipophilic derivatives such as (+)-dibenzoyl-D-tartaric acid, are commonly used for the resolution of racemic amines.
Principle of Diastereomeric Salt Resolution
A racemic amine reacts with a single enantiomer of a chiral acid to form a mixture of two diastereomeric salts. Due to their different crystal packing and solubility, one diastereomer will preferentially crystallize from a suitable solvent.
Experimental Protocol: Resolution with (+)-Dibenzoyl-D-tartaric Acid
-
Salt Formation:
-
Dissolve racemic 4-bromobutan-2-amine (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve the chiral resolving agent, for example, (+)-dibenzoyl-D-tartaric acid (0.5 eq, as it is a dicarboxylic acid), in the same solvent, possibly with gentle heating.
-
Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
-
Isolation of Diastereomer:
-
Collect the precipitated crystals of the less soluble diastereomeric salt by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
The enantiomeric purity of the amine in the crystallized salt can be enhanced by recrystallization.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.
-
Extract the liberated enantiomerically enriched amine with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the free amine.
-
The other enantiomer can be recovered from the mother liquor by a similar process.
-
| Parameter | Description |
| Resolving Agent | (+)-Dibenzoyl-D-tartaric acid or (+)-Tartaric acid |
| Solvent for Crystallization | Methanol, Ethanol, or mixtures with water |
| Stoichiometry (Amine:Diacid) | 2:1 |
| Typical Diastereomeric Excess (d.e.) after one crystallization | 80-95% |
| Typical Enantiomeric Excess (e.e.) after liberation | 80-95% (can be improved with recrystallization) |
| Theoretical Max. Yield (per enantiomer) | 50% |
Conclusion
The synthesis of enantiomerically pure 4-bromobutan-2-amine can be successfully achieved through several distinct methodologies. The choice of the optimal pathway depends on factors such as the availability of starting materials, scalability, cost, and desired level of enantiopurity. Asymmetric synthesis from chiral precursors like alaninol offers a direct and highly stereocontrolled route. Enzymatic kinetic resolution provides an elegant and green alternative, often yielding high enantiomeric excess. Finally, classical chemical resolution via diastereomeric salt formation remains a robust and widely applicable technique. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and researchers in the design and execution of synthetic strategies for this important chiral building block.
An In-depth Technical Guide to Chiral Bromoalkylamines: Synthesis, Applications, and Methodologies for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Chiral bromoalkylamines are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their importance stems from the prevalence of chirality in biological systems, where the three-dimensional arrangement of atoms dictates molecular interactions with enzymes and receptors.[1][2][3] This guide provides a comprehensive overview of the key literature and reviews concerning the synthesis and application of chiral bromoalkylamines, with a focus on methodologies relevant to drug discovery and development.
The presence of both a chiral center and a reactive bromine atom makes these compounds highly valuable intermediates. The bromine atom can be readily displaced or participate in a variety of coupling reactions, allowing for the introduction of diverse functional groups, while the chiral amine moiety is a common feature in many active pharmaceutical ingredients (APIs).[4] The stereochemistry of these molecules is crucial, as different enantiomers of a drug can exhibit vastly different pharmacological activities, with one enantiomer often being therapeutically active while the other may be inactive or even cause adverse effects.[5][6][7][8][9]
Core Synthetic Strategies for Chiral Bromoalkylamines
The enantioselective synthesis of chiral bromoalkylamines can be broadly categorized into several key strategies, including asymmetric bromoamination of alkenes, resolution of racemic mixtures, and the use of chiral pool starting materials.
1. Asymmetric Bromoamination of Alkenes:
This approach involves the direct addition of a bromine atom and an amino group across a double bond in an enantioselective manner. Organocatalysis and metal-based catalysis are prominent methods in this category. For instance, the catalytic asymmetric bromoamination of chalcones has been shown to produce chiral α-bromo-β-amino ketone derivatives with excellent regio- and stereoselectivities.[10]
2. Enantioselective Bromocyclization:
A powerful strategy for the synthesis of cyclic chiral bromoalkylamines involves the enantioselective bromocyclization of unsaturated amides or amines. This intramolecular reaction leads to the formation of chiral heterocycles containing a bromoalkylamine moiety. For example, the highly enantioselective bromocyclization of allylic amides, catalyzed by BINAP derivatives, affords chiral oxazolines with high yields and enantiomeric excesses.[11] These cyclic products can then be used as constrained building blocks in drug design.
3. Resolution of Racemic Bromoalkylamines:
Kinetic resolution, particularly enzymatic kinetic resolution, is a widely used technique to separate enantiomers from a racemic mixture of bromoalkylamines.[12][13] This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.[14][15]
Quantitative Data on the Synthesis of Chiral Bromoalkylamine Precursors
The following tables summarize quantitative data from selected publications on the synthesis of chiral bromoalkylamine derivatives and related chiral amines, highlighting the efficiency and stereoselectivity of various methods.
| Substrate | Catalyst/Method | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Allylic Amides | DTBM-BINAP | Chiral Oxazolines | High | up to 99 | [11] |
| Allylic Amides | P/P=O Double-Site Lewis Base | Enantioenriched Oxazolines | - | >99.5 | |
| Chalcones | Chiral N,N′-dioxide—Sb(III) | Chiral α-Bromo-β-amino Ketones | - | - | [10][15] |
| Aliphatic Aldehydes | Cinchona Alkaloid-catalyzed aza-Henry reaction | D-α-amino amides | - | - | [11] |
| Arylacetic Acid Ester | Isothiourea and Brønsted Acid | α‐Aryl‐β2‐amino Esters | up to 94 | 96:4 er | [12] |
Note: This table includes data on precursors and closely related structures due to the limited availability of comprehensive data specifically for a wide range of acyclic chiral bromoalkylamines.
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis of chiral bromoalkylamines. Below are generalized procedures based on the literature for key synthetic transformations.
General Procedure for Enantioselective Bromocyclization of Allylic Amides:
To a solution of the allylic amide in a suitable solvent (e.g., dichloromethane) at a specified temperature (e.g., -78 °C), the chiral catalyst (e.g., a BINAP derivative) is added. The mixture is stirred for a short period, after which the brominating agent (e.g., N-bromosuccinimide, NBS) is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield the chiral oxazoline. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
General Procedure for Enzymatic Kinetic Resolution of Racemic Amines:
A racemic amine is dissolved in an organic solvent. An acylating agent (e.g., an activated ester) and a lipase (e.g., Candida antarctica lipase B) are added to the solution. The reaction mixture is stirred at a controlled temperature. The progress of the reaction is monitored by chiral HPLC or gas chromatography (GC) to determine the conversion and the enantiomeric excess of the remaining amine and the acylated product. The reaction is stopped at approximately 50% conversion, and the unreacted amine and the acylated amine are separated by chromatography or extraction.
Applications in Drug Development and Relevant Signaling Pathways
Chiral bromoalkylamines are valuable precursors for a variety of APIs, particularly those targeting the central nervous system.[4] The 2-phenethylamine scaffold, which can be synthesized from chiral bromoalkylamine precursors, is a core structure in many neurologically active drugs.[1] For instance, chiral amines are key components of monoamine oxidase B (MAO-B) inhibitors used in the treatment of Parkinson's disease.[6] The introduction of a bromine atom can also be a strategic step in the synthesis of compounds that interact with specific biological targets, such as enzyme inhibitors.
While specific signaling pathways directly modulated by drugs derived from chiral bromoalkylamines are diverse and drug-dependent, a common theme is the interaction with neurotransmitter systems. For example, drugs containing chiral amine moieties often target G-protein coupled receptors (GPCRs) or monoamine transporters involved in dopaminergic, serotonergic, and adrenergic signaling. The precise stereochemistry of the amine is critical for selective and high-affinity binding to these targets.
Visualizing Synthetic and Logical Workflows
The following diagrams, generated using the DOT language, illustrate key workflows and decision-making processes in the synthesis and application of chiral bromoalkylamines.
Caption: General workflow from synthesis to application.
Caption: Decision tree for choosing a synthetic method.
Caption: Role as a versatile building block in API synthesis.
References
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharma.researchfloor.org [pharma.researchfloor.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Enantioselective synthesis of d -α-amino amides from aliphatic aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00064E [pubs.rsc.org]
- 12. Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to (2S)-4-Bromobutan-2-amine: Commercial Availability, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the chiral molecule (2S)-4-bromobutan-2-amine, a valuable building block in synthetic chemistry and drug discovery. This document details its commercial availability, key chemical and physical properties, and potential synthetic applications, offering a crucial resource for researchers in the pharmaceutical and chemical industries.
Commercial Availability and Suppliers
This compound is commercially available primarily as its hydrobromide salt, this compound hydrobromide. This salt form enhances the compound's stability and ease of handling. Two prominent suppliers have been identified for this research chemical.
A key supplier is Enamine , a well-established provider of building blocks for drug discovery. Their products are available directly and through various distributors, including Sigma-Aldrich (Merck) . Enamine guarantees a purity of over 95% for their building blocks, which are subjected to rigorous quality control by NMR and LC-MS. Certificates of Analysis (CoA) and Safety Data Sheets (SDS) are readily available for their products.[1]
Another identified supplier is Chemat , offering the compound with a specified purity of 95%.
A summary of the commercial availability is presented in the table below. Researchers are advised to consult the suppliers' websites for the most current pricing and stock information.
Physicochemical and Supplier Data
The following tables summarize the key quantitative data for this compound hydrobromide, compiled from supplier information and chemical databases.
Table 1: Chemical Properties and Identifiers
| Property | Value |
| Chemical Name | This compound hydrobromide |
| CAS Number | 2803755-52-2 |
| Molecular Formula | C₄H₁₁Br₂N |
| Molecular Weight | 232.95 g/mol |
| Purity | ≥95% (Chemat, Enamine[1]) |
| MDL Number | MFCD35074915 |
Table 2: Supplier Information
| Supplier | Product Code/Name | Purity | Availability |
| Sigma-Aldrich (distributor for Enamine) | ENAH98BAA6FA | ≥95% | Inquire |
| Chemat | This compound hydrobromide | 95% | Inquire |
Potential Synthetic Pathways and Applications
The following diagram illustrates a plausible synthetic pathway for obtaining this compound hydrobromide, starting from the commercially available (S)-butan-2-ol.
The chirality and bifunctional nature of this compound, possessing both a primary amine and a bromoalkane, make it a versatile intermediate for the synthesis of more complex chiral molecules. Its applications are anticipated in the development of novel pharmaceutical agents and other bioactive compounds. The amine group serves as a nucleophile or a point for amide bond formation, while the bromo group is a good leaving group for nucleophilic substitution reactions, allowing for the introduction of various functionalities.
The logical workflow for utilizing this building block in a drug discovery program would typically involve several key stages, from initial procurement to the synthesis of target molecules.
Safety and Handling
As with any brominated organic compound, this compound hydrobromide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a foundational resource for researchers interested in utilizing this compound. By providing key information on its commercial availability and physicochemical properties, this document aims to facilitate its application in the synthesis of novel compounds with potential therapeutic value.
References
The Strategic Role of (2S)-4-Bromobutan-2-amine in Medicinal Chemistry: A Gateway to Chiral Pyrrolidine Scaffolds
(2S)-4-bromobutan-2-amine , a chiral haloamine, serves as a pivotal building block in medicinal chemistry, primarily valued for its role as a precursor to the "(S)-3-methylpyrrolidine" scaffold. This versatile five-membered nitrogenous heterocycle is a common feature in a multitude of biologically active compounds, influencing their potency, selectivity, and pharmacokinetic properties. The strategic importance of this compound lies in its ability to readily undergo intramolecular cyclization, thereby providing a straightforward and stereospecific route to the valuable (S)-3-methylpyrrolidine core.
The reactivity of this compound is dictated by its two functional groups: the primary amine and the terminal bromine atom. The amine group provides a nucleophilic center, while the bromine atom acts as a leaving group. This inherent functionality allows for a facile intramolecular nucleophilic substitution, leading to the formation of the pyrrolidine ring with a defined stereochemistry at the 3-position.
Intramolecular Cyclization: The Key Transformation
The conversion of this compound to (S)-3-methylpyrrolidine is a cornerstone application. This process typically involves two key steps: N-protection of the amine and subsequent base-mediated cyclization.
Experimental Protocol: Synthesis of (S)-3-Methylpyrrolidine from this compound
Step 1: N-Protection
To prevent intermolecular side reactions and to activate the amine for cyclization, the primary amine of this compound is first protected with a suitable protecting group, such as a tosyl (Ts) or a benzyloxycarbonyl (Cbz) group.
-
Materials: this compound, p-toluenesulfonyl chloride (or benzyl chloroformate), a suitable base (e.g., triethylamine or sodium bicarbonate), and an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve this compound in the chosen solvent and cool the mixture in an ice bath.
-
Add the base to the solution.
-
Slowly add a solution of the protecting group reagent (e.g., p-toluenesulfonyl chloride) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the N-protected intermediate.
-
Step 2: Intramolecular Cyclization
The N-protected intermediate is then treated with a strong base to facilitate the intramolecular SN2 reaction, leading to the formation of the pyrrolidine ring.
-
Materials: N-protected this compound, a strong base (e.g., sodium hydride or potassium tert-butoxide), and a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).
-
Procedure:
-
Dissolve the N-protected intermediate in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the strong base portion-wise to the solution at room temperature.
-
Heat the reaction mixture if necessary and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench the reaction with water.
-
Extract the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to give the crude N-protected (S)-3-methylpyrrolidine.
-
Subsequent deprotection of the amine yields the final (S)-3-methylpyrrolidine.
-
The Significance of the (S)-3-Methylpyrrolidine Scaffold in Drug Design
The stereochemistry of the methyl group at the 3-position of the pyrrolidine ring, derived from the (S)-enantiomer of 4-bromobutan-2-amine, is crucial for the biological activity of many pharmaceutical compounds. This specific orientation can significantly influence the binding affinity and selectivity of a drug molecule for its target protein.[1]
For instance, in the development of antagonists for the estrogen receptor α (ERα) for breast cancer treatment, the (R)-configuration of a 3-methylpyrrolidine moiety was found to promote a pure antagonist profile, whereas the (S)-configuration or an unsubstituted pyrrolidine led to different pharmacological outcomes.[1] This highlights the critical role of stereochemistry in modulating the biological response.
Potential Therapeutic Applications of (S)-3-Methylpyrrolidine Derivatives
The (S)-3-methylpyrrolidine scaffold is a key component in a variety of therapeutic agents targeting different diseases. While a direct lineage from this compound to a specific marketed drug is not always explicitly detailed in publicly available literature, the presence of the (S)-3-methylpyrrolidine core in numerous patented and clinical-stage compounds underscores the importance of its chiral synthesis.
| Therapeutic Area | Target | Example Compound Class |
| Oncology | Estrogen Receptor α (ERα) | Selective Estrogen Receptor Degraders (SERDs) |
| Infectious Diseases | Bacterial Enzymes | Antibacterials |
| Central Nervous System | Neurotransmitter Receptors/Transporters | Antidepressants, Antipsychotics |
Structure-Activity Relationship (SAR) Insights
SAR studies on various classes of drugs have demonstrated the impact of the 3-methylpyrrolidine group.[2] The methyl group can:
-
Provide a key hydrophobic interaction with the target protein, enhancing binding affinity.
-
Induce a specific conformation of the molecule, which may be optimal for receptor binding.
-
Block metabolic pathways , improving the drug's pharmacokinetic profile.
-
Influence selectivity by sterically hindering binding to off-target proteins.
Experimental Workflows and Signaling Pathways
The development of drugs incorporating the (S)-3-methylpyrrolidine scaffold follows a typical drug discovery workflow.
Caption: General experimental workflow for the development of drugs from this compound.
The signaling pathways affected by drugs containing the (S)-3-methylpyrrolidine scaffold are diverse and depend on the specific therapeutic target. For example, in the case of an ERα antagonist, the compound would interfere with the estrogen signaling pathway.
Caption: Simplified signaling pathway of an ERα antagonist containing the (S)-3-methylpyrrolidine scaffold.
Conclusion
This compound is a valuable chiral synthon in medicinal chemistry, offering an efficient pathway to the enantiomerically pure (S)-3-methylpyrrolidine scaffold. The stereochemistry imparted by this building block is often critical for the desired pharmacological activity of the final drug substance. While direct traceability to specific marketed drugs can be challenging to establish from public data, the prevalence of the (S)-3-methylpyrrolidine core in numerous patented compounds highlights the enduring importance of this compound in the discovery and development of new therapeutics across a range of disease areas. Further exploration of its applications is likely to yield novel drug candidates with improved efficacy and safety profiles.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide on the Safe Handling and Storage of (2S)-4-bromobutan-2-amine
Disclaimer: No direct Safety Data Sheet (SDS) or comprehensive safety profile for the specific enantiomer (2S)-4-bromobutan-2-amine is publicly available. This guide is compiled based on safety data for the closely related achiral compound, 2-bromobutane, and should be used as a foundational reference. All procedures should be conducted with a thorough understanding that the properties of this compound may vary. A comprehensive risk assessment should be performed by qualified personnel before handling this chemical.
Introduction
This compound is a chiral organic compound featuring both an amine and a bromo functional group.[1] Such bifunctional molecules are valuable intermediates in synthetic organic chemistry and for the development of pharmaceutical agents.[1] The presence of a reactive bromine atom and a basic amine group necessitates stringent safety protocols for its handling and storage to mitigate potential hazards. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the safe management of this compound.
Chemical and Physical Properties
| Property | Value (2R)-4-bromobutan-2-amine | Value (2-Bromobutane) | Data Source |
| Molecular Formula | C₄H₁₀BrN | C₄H₉Br | [1] |
| Molecular Weight | 152.03 g/mol | 137.02 g/mol | [1] |
| Appearance | Not Specified | Colorless to pale-yellow liquid | |
| Odor | Amine-like (presumed) | Pleasant odor | |
| Boiling Point | Not Specified | 91.2 °C (196.2 °F) | |
| Melting Point | Not Specified | -112 °C (-169.6 °F) | |
| Flash Point | Not Specified | 21 °C (69.8 °F) | |
| Solubility | Not Specified | Insoluble in water | |
| Specific Gravity | Not Specified | 1.2425 |
Hazard Identification and Toxicology
As a bromo-amino compound, this compound is presumed to be hazardous. The primary hazards are associated with its flammability, corrosivity, and potential toxicity.
GHS Hazard Statements for Related Compounds:
-
Highly flammable liquid and vapor.
-
May be corrosive to metals.
-
Causes severe skin burns and eye damage.
-
Toxic if swallowed or in contact with skin.
-
Harmful to aquatic life with long-lasting effects.
Potential Health Effects:
-
Inhalation: May cause shortness of breath with a burning sensation in the throat. Vapors may be narcotic in high concentrations.
-
Skin Contact: Causes severe skin burns.[2] Absorption through the skin may be harmful.
-
Eye Contact: Causes serious eye damage. May result in severe pain and profuse watering.[2]
-
Ingestion: May cause soreness and redness of the mouth and throat, with a risk of vomiting.
| Hazard Classification | Description |
| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air. |
| Corrosivity | Causes severe skin burns and eye damage. May be corrosive to metals. |
| Acute Toxicity | Presumed to be toxic if swallowed or in contact with skin. |
| Chronic Toxicity | No data available. |
Handling and Personal Protective Equipment (PPE)
A stringent safety protocol is mandatory when handling this compound. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Engineering Controls:
-
Use in a well-ventilated area with local exhaust ventilation (chemical fume hood).
-
Ensure eyewash stations and safety showers are in close proximity to the workstation.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
All equipment must be properly grounded to prevent static discharge.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical splash goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Impermeable, chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. For compounds with unknown toxicity, consider double-gloving or using a laminate glove under a heavy-duty outer glove.
-
Lab Coat: A flame-resistant lab coat is required.
-
Clothing: Wear long pants and closed-toe shoes. An apron may be necessary for larger quantities.
-
-
Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources. Avoid strong oxidizing agents, strong bases, and metals.
-
Storage Requirements: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials. The storage area should be locked.
-
Stability: The compound is expected to be stable under recommended storage conditions. Hazardous polymerization is not expected to occur.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and metals.
Accidental Release and First Aid Measures
Spill Response:
-
Evacuate: Immediately evacuate the area and eliminate all ignition sources.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb with an inert, non-combustible material (e.g., sand, dry earth).
-
Collection: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.
-
Personal Protection: Responders must wear the appropriate PPE as described in Section 4.
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them half a liter of water to drink. Seek immediate medical attention.[2]
Disposal Considerations
Disposal of this compound and any contaminated materials must be in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Protocols and Methodologies
Detailed experimental protocols for the handling of this compound are not available in the public domain. The following is a generalized workflow based on standard practices for handling reactive liquid amines and alkyl halides.
Workflow for a Small-Scale Reaction:
-
Preparation:
-
Don all required PPE (goggles, flame-resistant lab coat, chemically resistant gloves).
-
Ensure the work will be conducted in a certified chemical fume hood.
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
Prepare all necessary glassware and reagents. Ensure glassware is dry.
-
Set up a quenching station with a suitable reagent (e.g., a weak acid for the amine, or a nucleophilic scavenger for the bromide).
-
-
Handling and Dispensing:
-
Ground all equipment to prevent static discharge.
-
Use a syringe or cannula for transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture.
-
Dispense the required amount of the compound slowly and carefully.
-
-
Reaction:
-
Monitor the reaction for any signs of an uncontrolled exotherm.
-
Maintain a controlled temperature as required by the specific experimental procedure.
-
-
Work-up and Quenching:
-
Upon completion, cool the reaction mixture to a safe temperature.
-
Slowly and carefully quench the reaction by adding a suitable reagent.
-
-
Cleaning and Decontamination:
-
Rinse all contaminated glassware with an appropriate solvent in the fume hood.
-
Dispose of all waste (liquid and solid) in appropriately labeled hazardous waste containers.
-
Visualizations
The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.
Caption: Relationship between chemical properties and primary hazards.
Caption: General workflow for safe handling of the compound.
References
Reactivity Profile of Amine and Bromide Functional Groups: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity profiles of amine and bromide functional groups, two critical moieties in the landscape of organic synthesis and drug development. Understanding their intrinsic reactivity and the interplay between them is paramount for designing efficient synthetic routes and developing novel therapeutic agents. This document details key reactions, presents quantitative data for comparative analysis, outlines experimental protocols, and visualizes complex chemical transformations.
Core Reactivity of the Amine Functional Group
The reactivity of the amine functional group is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic character.[1][2] Amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of alkyl or aryl substituents on the nitrogen atom, a classification that significantly influences their reactivity.[3]
Nucleophilicity and Basicity
Amines are excellent nucleophiles, readily attacking electrophilic centers.[2][4] This property is fundamental to many carbon-nitrogen bond-forming reactions. The nucleophilicity generally follows the trend: secondary amines > primary amines > tertiary amines, with steric hindrance playing a significant role in the reactivity of tertiary amines.[3] The basicity of amines, their ability to accept a proton, is also a key characteristic.[3]
Key Reactions of Amines
Amines readily participate in nucleophilic substitution reactions with alkyl halides to form higher substituted amines.[3][5] This reaction proceeds via an SN2 mechanism where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[6] However, this reaction can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, making it a less controlled method for selective synthesis.[7][8] The use of a large excess of ammonia can favor the formation of the primary amine.[5][9]
One of the most prevalent reactions in medicinal chemistry is the formation of an amide bond through the acylation of amines.[10] This is typically achieved by reacting an amine with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride.[11][12] The reaction with acyl chlorides is often vigorous.[12] Alternatively, coupling agents can be used to facilitate the reaction between a carboxylic acid and an amine.[10][13]
In aromatic amines, such as aniline, the amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions of the aromatic ring.[1][14] Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.[1][14] Direct nitration of aniline can lead to oxidation products, so it is often necessary to protect the amino group by acetylation before nitration.[1][14]
Core Reactivity of the Bromide Functional Group
The reactivity of the bromide functional group is intrinsically linked to the carbon-bromine (C-Br) bond. The electronegativity difference between carbon and bromine polarizes the bond, making the carbon atom electrophilic and susceptible to nucleophilic attack.[15][16][17] The C-Br bond is weaker than C-Cl and C-F bonds, making alkyl and aryl bromides generally more reactive than their chlorinated and fluorinated counterparts in nucleophilic substitution and coupling reactions.[17][18]
Leaving Group Ability
The bromide ion (Br⁻) is an excellent leaving group due to its stability in solution. This property is a key determinant of the reactivity of organobromides in both substitution and elimination reactions. The reactivity of alkyl halides in SN2 reactions follows the order R-I > R-Br > R-Cl > R-F.[17][18]
Key Reactions of Bromides
Alkyl bromides are common substrates for nucleophilic substitution reactions, where a nucleophile replaces the bromide ion.[16] The reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the alkyl group, the nature of the nucleophile, and the reaction conditions.[16] Tertiary alkyl bromides are essentially unreactive in SN2 reactions and may undergo elimination.[18]
Aryl halides, including aryl bromides, are generally less reactive towards nucleophilic substitution than alkyl halides due to the partial double bond character of the C-X bond resulting from resonance with the aromatic ring.[19][20]
Aryl and vinyl bromides are pivotal substrates in palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide (including aryl and vinyl bromides) in the presence of a palladium catalyst and a base.[21][22][23] It is a powerful method for forming carbon-carbon bonds.[21][24]
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide (including aryl bromides) using a palladium catalyst.[25][26][27] This has become a preferred method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance.[25]
Quantitative Data on Reactivity
The following tables summarize key quantitative data related to the reactivity of amine and bromide functional groups.
Table 1: Relative Reaction Rates of Alkyl Halides in SN2 Reactions
| Alkyl Halide | Relative Rate (vs. R-Cl) |
| R-F | ~10⁻⁵ |
| R-Cl | 1 |
| R-Br | ~50 |
| R-I | ~100 |
Data synthesized from qualitative descriptions in multiple sources.[17][18]
Table 2: Typical Reaction Conditions for Key Transformations
| Reaction | Substrates | Catalyst/Reagent | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Bromide, Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/Water | 60 - 100[22] |
| Buchwald-Hartwig Amination | Aryl Bromide, Amine | Pd₂(dba)₃, Pd(OAc)₂ with phosphine ligands (e.g., BINAP, dppf) | NaOtBu, K₃PO₄ | Toluene, THF | 25 - 100+[27][28] |
| Nucleophilic Aromatic Substitution | Aryl Halide, Amine | None | K₂CO₃ | Ethanol, DMSO | Reflux (80-100)[29] |
| Amide Formation (from Acyl Chloride) | Acyl Chloride, Amine | None | Excess Amine or Pyridine | Aprotic Solvent | Room Temperature |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a round-bottom flask, add the aryl bromide (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[22]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the solvent (e.g., a deoxygenated mixture of 1,4-dioxane and water).[22]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 2.5-24 hours), monitoring the reaction progress by TLC or GC-MS.[22]
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).[22]
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[22]
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl bromide (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., BrettPhos Pd G4, 5 mol%), the phosphine ligand (e.g., BrettPhos, 5 mol%), and the base (e.g., K₃PO₄, 1.4 equiv).[28]
-
Add the anhydrous solvent (e.g., t-BuOH).[28]
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).[28]
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Partition the reaction mixture between an organic solvent (e.g., DCM) and water.[28]
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over a drying agent, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations of Reaction Mechanisms
The following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Logical workflow of key amine reactions.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. studymind.co.uk [studymind.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. hepatochem.com [hepatochem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Amide - Wikipedia [en.wikipedia.org]
- 14. Chemical Reactions of Amines - GeeksforGeeks [geeksforgeeks.org]
- 15. m.youtube.com [m.youtube.com]
- 16. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 19. brainly.in [brainly.in]
- 20. youtube.com [youtube.com]
- 21. Suzuki Reaction: Definition, Example, Mechanism & Application [chemistrylearner.com]
- 22. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Suzuki Coupling [organic-chemistry.org]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. jk-sci.com [jk-sci.com]
- 28. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 29. Aromatic Nucleophilic Substitution [fishersci.se]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of (S)-2-Methylpyrrolidine using (2S)-4-bromobutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical aspect of drug discovery and development. (S)-2-Methylpyrrolidine, a valuable chiral amine, serves as a key intermediate in the synthesis of various pharmaceutical compounds. This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-2-methylpyrrolidine via the intramolecular cyclization of (2S)-4-bromobutan-2-amine. This method offers a straightforward and efficient route to this important chiral building block, leveraging the inherent chirality of the starting material to produce the desired enantiomer with high purity. Chiral amines are crucial components in asymmetric synthesis, acting as chiral bases or as integral parts of many drug candidates[1].
Principle of the Synthesis
The synthesis of (S)-2-methylpyrrolidine from this compound relies on an intramolecular nucleophilic substitution reaction (SN2). The amine functionality of the molecule acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. This intramolecular cyclization is typically promoted by a base, which deprotonates the amine to increase its nucleophilicity, facilitating the ring closure to form the five-membered pyrrolidine ring. The stereochemistry at the C2 position of the starting material is retained throughout the reaction, leading to the formation of the corresponding (S)-enantiomer of 2-methylpyrrolidine with high enantiomeric excess.
Experimental Protocols
Materials and Equipment
-
This compound (starting material)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
-
Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer for structural characterization
-
Chiral GC or HPLC for enantiomeric excess determination
Protocol: Intramolecular Cyclization of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 6.58 mmol) in 30 mL of dichloromethane.
-
Addition of Base: To the stirred solution, add finely powdered potassium carbonate (1.82 g, 13.16 mmol, 2.0 equivalents). The use of a base is crucial to neutralize the hydrobromic acid formed during the cyclization and to promote the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of dichloromethane.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with 20 mL of saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude (S)-2-methylpyrrolidine can be purified by distillation under atmospheric or reduced pressure to afford the pure product.
Data Presentation
| Entry | Starting Material | Product | Reagents and Conditions | Yield (%) | e.e. (%) |
| 1 | This compound | (S)-2-methylpyrrolidine | K2CO3, CH2Cl2, reflux, 12-24h | 85-95 | >99 |
Yield and enantiomeric excess (e.e.) are expected values based on similar intramolecular cyclizations of haloamines. The enantiomeric excess of the product is expected to be identical to that of the starting material.
Logical Relationship of the Synthesis
The following diagram illustrates the logical progression of the synthesis from the starting material to the final product.
Caption: Logical workflow for the synthesis of (S)-2-methylpyrrolidine.
Experimental Workflow
The diagram below outlines the sequential steps of the experimental procedure.
Caption: Step-by-step experimental workflow for the synthesis.
Signaling Pathway Analogy: Reaction Mechanism
While not a biological signaling pathway, the reaction mechanism can be visualized in a similar manner, showing the flow of electrons and transformation of the molecule.
Caption: Reaction mechanism illustrating the key steps of the synthesis.
Conclusion
The described protocol offers an efficient and highly enantioselective method for the synthesis of (S)-2-methylpyrrolidine from the readily available chiral precursor this compound. This approach is valuable for researchers in academia and industry who require access to this important chiral building block for the development of new pharmaceuticals and other biologically active compounds. The straightforward nature of the reaction, coupled with the high expected yield and enantiopurity, makes it an attractive synthetic route.
References
Application Notes and Protocols: Synthesis of Chiral Heterocyclic Compounds Using (2S)-4-bromobutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-4-bromobutan-2-amine is a valuable chiral building block for the synthesis of enantiomerically pure nitrogen-containing heterocyclic compounds, particularly substituted pyrrolidines. The presence of a primary amine and a secondary bromide in the same molecule allows for facile intramolecular cyclization to form the pyrrolidine ring system, a common scaffold in many pharmaceuticals and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral heterocyclic compounds.
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] The stereochemistry of these compounds is often crucial for their biological activity. Chiral pyrrolidines, for instance, are key components in numerous approved drugs.[2] The synthesis of enantiopure pyrrolidines is therefore a significant focus in medicinal and synthetic organic chemistry.
This compound offers a straightforward and efficient route to chiral 2-methylpyrrolidines through intramolecular nucleophilic substitution. This approach is advantageous as it preserves the stereochemistry at the C2 position of the resulting pyrrolidine ring.
Application I: Intramolecular Cyclization to Synthesize (S)-2-Methylpyrrolidine
The primary application of this compound is its conversion to (S)-2-methylpyrrolidine via intramolecular cyclization. This reaction proceeds through a nucleophilic attack of the primary amine on the carbon bearing the bromine atom. The reaction is typically promoted by a base to deprotonate the amine, thereby increasing its nucleophilicity.
Experimental Protocol: Synthesis of (S)-2-Methylpyrrolidine
Materials:
-
This compound hydrobromide
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
A suitable solvent (e.g., Methanol, Ethanol, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound hydrobromide (1.0 eq).
-
Add a suitable solvent (e.g., methanol, 10 mL per gram of starting material).
-
Add a base such as potassium carbonate (2.5 eq) or sodium bicarbonate (3.0 eq) to the suspension.
-
The reaction mixture is stirred at room temperature or gently heated to reflux (e.g., 60-80 °C) and monitored by TLC or GC-MS.
-
Upon completion of the reaction (typically 4-24 hours), the mixture is cooled to room temperature.
-
The inorganic salts are removed by filtration.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography to yield pure (S)-2-methylpyrrolidine.
Quantitative Data
| Parameter | Value | Reference |
| Product | (S)-2-Methylpyrrolidine | |
| Molecular Formula | C₅H₁₁N | |
| Molecular Weight | 85.15 g/mol | |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 97-99 °C | [4] |
| Density | 0.834 g/mL at 25 °C | |
| Optical Rotation | [α]²⁰/D +19° (c=5 in methanol) | |
| Expected Yield | 70-90% | |
| Purity (typical) | >95% |
Application II: Synthesis of N-Substituted-2-methylpyrrolidines
This compound can also be utilized in a two-step sequence to generate a variety of N-substituted chiral 2-methylpyrrolidines. This involves an initial N-alkylation of a primary amine with this compound, followed by an in-situ or subsequent base-mediated cyclization.
Experimental Protocol: Synthesis of N-Benzyl-(S)-2-methylpyrrolidine
Materials:
-
This compound hydrobromide
-
Benzylamine
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
A suitable solvent (e.g., Acetonitrile, DMF)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) in a suitable solvent like acetonitrile.
-
Add a non-nucleophilic base such as DIPEA (2.5 eq).
-
To this solution, add this compound hydrobromide (1.1 eq) portion-wise at room temperature.
-
The reaction mixture is then heated to reflux (e.g., 80 °C) and monitored by TLC or LC-MS.
-
The initial N-alkylation is followed by in-situ cyclization.
-
After completion (typically 12-48 hours), the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford N-benzyl-(S)-2-methylpyrrolidine.
Quantitative Data for N-Substituted Pyrrolidine Synthesis
The yields for this two-step, one-pot synthesis can vary depending on the nature of the primary amine used. The following table provides expected ranges for this class of reaction.
| Parameter | Expected Value |
| Substrate Scope | Various primary amines (aliphatic and aromatic) |
| Expected Yield | 40-75% |
| Diastereomeric Ratio | Generally high, depending on the substrates and conditions |
| Purity (after chromatography) | >95% |
Safety Information
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
The final product, (S)-2-methylpyrrolidine, is a flammable and corrosive liquid and should be handled with appropriate care.
Conclusion
This compound is a versatile chiral precursor for the stereospecific synthesis of 2-methyl-substituted pyrrolidines. The protocols outlined in this document provide a foundation for researchers to utilize this building block in the development of novel heterocyclic compounds for applications in drug discovery and medicinal chemistry. The straightforward nature of the intramolecular cyclization makes it an attractive method for accessing these important chiral scaffolds.
References
Application Notes and Protocols: (2S)-4-Bromobutan-2-amine as a Chiral Building Block for Stereoselective Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: While direct applications of (2S)-4-bromobutan-2-amine as a chiral auxiliary are not extensively documented in peer-reviewed literature, its chemical structure, possessing both a chiral amine and a reactive alkyl bromide, makes it a valuable and versatile chiral building block. It serves as a precursor for the synthesis of more complex chiral auxiliaries and organocatalysts, most notably chiral pyrrolidine derivatives. Chiral pyrrolidines are renowned for their efficacy in a wide array of stereoselective transformations.
This document provides detailed application notes and protocols for the use of this compound as a precursor to a chiral pyrrolidine catalyst and the subsequent application of this catalyst in a stereoselective Michael addition reaction.
Part 1: Synthesis of a Chiral Pyrrolidine Catalyst from this compound
A key application of this compound is its conversion to (S)-3-methylpyrrolidine. This is typically achieved through N-protection followed by intramolecular cyclization. The resulting chiral pyrrolidine can then be further functionalized to create highly effective organocatalysts. A common example is the synthesis of a diarylprolinol silyl ether, a well-established catalyst for various asymmetric reactions.
Experimental Protocol: Synthesis of (S)-3-Methylpyrrolidine
-
N-Benzylation: To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.5 eq) and benzyl bromide (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-benzyl-(2S)-4-bromobutan-2-amine.
-
Intramolecular Cyclization: Dissolve the N-benzylated product in a polar aprotic solvent like DMF.
-
Add a non-nucleophilic base such as sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude (S)-1-benzyl-3-methylpyrrolidine.
-
Debenzylation: Dissolve the benzylpyrrolidine derivative in ethanol and add a palladium on carbon catalyst (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain (S)-3-methylpyrrolidine.
Logical Workflow for Catalyst Synthesis
Caption: Synthesis of a chiral diarylprolinol silyl ether catalyst.
Part 2: Application in a Stereoselective Michael Addition
Chiral pyrrolidine-based catalysts are highly effective in promoting the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, providing access to valuable chiral γ-nitro carbonyl compounds.
Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
-
To a solution of β-nitrostyrene (0.2 mmol) in a suitable solvent (e.g., chloroform, 1.0 mL) at room temperature, add the chiral (S)-diarylprolinol silyl ether catalyst (20 mol%).
-
Add propanal (1.0 mmol, 5.0 eq).
-
Stir the reaction mixture at room temperature for the time indicated in the data table (typically 24-72 hours), monitoring the progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired γ-nitro aldehyde product.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (e.e.) by chiral HPLC analysis.
Experimental Workflow
Caption: Workflow for the asymmetric Michael addition.
Data Presentation
The following table summarizes typical results for the asymmetric Michael addition of various aldehydes to β-nitrostyrene using a chiral pyrrolidine-based catalyst derived from a precursor like this compound.
| Entry | Aldehyde | Time (h) | Yield (%) | d.r. (syn/anti) | e.e. (%) (syn) |
| 1 | Propanal | 48 | 95 | 95:5 | 98 |
| 2 | Butanal | 48 | 92 | 96:4 | 99 |
| 3 | Isovaleraldehyde | 72 | 88 | 93:7 | 97 |
| 4 | Cyclohexanecarbaldehyde | 72 | 85 | >99:1 | >99 |
Signaling Pathway (Catalytic Cycle)
The stereoselectivity of the reaction is controlled by the chiral catalyst, which reversibly forms a chiral enamine intermediate with the aldehyde. This enamine then attacks the nitroalkene from a sterically less hindered face, leading to the formation of the chiral product with high enantioselectivity.
Application Notes and Protocols for (2S)-4-bromobutan-2-amine in Asymmetric Synthesis
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For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral bifunctional molecule possessing both a primary amine and a secondary bromide. This unique structural arrangement makes it a valuable, albeit underutilized, building block in asymmetric synthesis. The presence of two reactive centers allows for a variety of chemical transformations, including intramolecular cyclization to form chiral heterocycles, which are prevalent motifs in many pharmaceutical agents and natural products. The stereochemistry at the C2 position provides a key element for the construction of enantiomerically pure target molecules.
These application notes provide a representative example of the potential use of this compound in the asymmetric synthesis of chiral pyrrolidines, a common scaffold in medicinal chemistry. Due to a lack of specific documented applications for this particular enantiomer in the scientific literature, the following protocols and data are presented as a representative illustration of its synthetic utility based on established chemical principles for analogous chiral haloamines.
Application: Synthesis of (S)-3-Methylpyrrolidine
(S)-3-Methylpyrrolidine is a valuable chiral building block for the synthesis of a wide range of biologically active compounds. The direct intramolecular cyclization of this compound or a suitable N-protected derivative provides a straightforward and stereospecific route to this important chiral heterocycle. The stereocenter at C2 of the starting material directly translates to the stereocenter at C3 of the pyrrolidine ring, ensuring high enantiomeric purity of the product.
Reaction Principle
The synthesis proceeds via an intramolecular nucleophilic substitution (SN2) reaction. The amine functionality, after suitable protection and deprotonation, acts as an internal nucleophile, attacking the carbon atom bearing the bromine atom. This intramolecular cyclization is favored due to the formation of a stable five-membered ring. The stereochemistry of the starting material is retained throughout the reaction, leading to the formation of the (S)-enantiomer of 3-methylpyrrolidine.
Experimental Protocols
Protocol 1: N-Protection of this compound with a Boc Group
Objective: To protect the primary amine of this compound with a tert-butoxycarbonyl (Boc) group to prevent intermolecular side reactions and to facilitate a clean intramolecular cyclization.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Add triethylamine (Et₃N, 1.2 eq) to the solution at room temperature with stirring.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM to the reaction mixture dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (S)-(4-bromobutan-2-yl)carbamate.
Protocol 2: Intramolecular Cyclization to form (S)-N-Boc-3-methylpyrrolidine
Objective: To synthesize (S)-N-Boc-3-methylpyrrolidine via intramolecular cyclization of the N-protected bromoamine.
Materials:
-
tert-butyl (S)-(4-bromobutan-2-yl)carbamate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (NaH, 1.5 eq) in anhydrous THF (0.3 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyl (S)-(4-bromobutan-2-yl)carbamate (1.0 eq) in anhydrous THF to the NaH suspension dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-N-Boc-3-methylpyrrolidine.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of (S)-3-methylpyrrolidine from this compound, based on typical yields and selectivities for such transformations.
| Step | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Notes |
| 1. N-Protection | tert-butyl (S)-(4-bromobutan-2-yl)carbamate | 90-95 | >99 | The reaction is generally high-yielding and does not affect the stereocenter. |
| 2. Intramolecular Cyclization | (S)-N-Boc-3-methylpyrrolidine | 80-88 | >99 | The intramolecular SN2 reaction proceeds with high fidelity, retaining the stereochemistry of the starting material. The yield can be influenced by reaction conditions. |
| 3. (Optional) Boc Deprotection | (S)-3-methylpyrrolidine | 95-99 | >99 | Typically achieved with strong acid (e.g., TFA in DCM) and is a high-yielding transformation. |
Visualizations
The following diagrams illustrate the key reaction pathway and a general experimental workflow.
Caption: Reaction pathway for the synthesis of (S)-3-methylpyrrolidine.
Caption: Experimental workflow for the synthesis of (S)-N-Boc-3-methylpyrrolidine.
Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are crucial building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these amines often dictates their biological activity, making the production of enantiomerically pure forms essential. Lipase-catalyzed kinetic resolution has emerged as a powerful and green methodology for the separation of racemic amines. Lipases, a class of hydrolases, exhibit high enantioselectivity, operate under mild reaction conditions, and do not require cofactors, making them attractive catalysts for industrial applications.[1][2] This document provides detailed application notes and protocols for performing lipase-catalyzed kinetic resolution of chiral amines.
Principle of Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the acylated, faster-reacting enantiomer. The theoretical maximum yield for the kinetic resolution of a racemate is 50% for each enantiomer.[3][4] The efficiency of the resolution is typically evaluated by two key parameters: the conversion rate (%) and the enantiomeric excess (e.e., %) of both the remaining amine and the resulting amide.
Key Lipases and Acylating Agents
Several lipases have demonstrated high efficacy in the kinetic resolution of chiral amines. Among the most widely used is Lipase B from Candida antarctica (CaLB), often immobilized on a solid support such as Novozym® 435.[1][2][5][6] Other lipases, such as those from Pseudomonas cepacia and Burkholderia cepacia, have also been successfully employed.[5][7]
The choice of the acylating agent is also critical for achieving high enantioselectivity and conversion. Common acylating agents include simple esters like ethyl acetate and more activated ones such as isopropenyl acetate and diisopropyl malonate.[2][6][8]
Experimental Workflow
The general workflow for a lipase-catalyzed kinetic resolution of a chiral amine involves several key steps, from initial screening to the isolation and analysis of the enantiomerically enriched products.
Figure 1. General workflow for the lipase-catalyzed kinetic resolution of a chiral amine.
Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Amidation
This protocol is a generalized procedure based on common practices reported in the literature.[3]
Materials:
-
Racemic amine (e.g., 1-phenylethylamine)
-
Acylating agent (e.g., ethyl acetate, ethyl 2-methoxyacetate)
-
Lipase (e.g., Novozym® 435 - immobilized Candida antarctica Lipase B)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, hexane)
-
Reaction vessel (e.g., 5 mL glass vial with a screw cap)
-
Shaker or magnetic stirrer
-
Analytical equipment for monitoring the reaction (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column)
Procedure:
-
Reaction Setup: In a clean, dry glass vial, dissolve the racemic amine (e.g., 7.2 x 10⁻⁵ mol) in the chosen anhydrous organic solvent (e.g., 2 mL of MTBE).
-
Addition of Reagents: Add the acylating agent (1 to 4 equivalents, e.g., 1 equivalent, 7.2 x 10⁻⁵ mol) to the solution.
-
Enzyme Addition: Add the lipase (e.g., 20 mg of Novozym® 435) to the reaction mixture.
-
Incubation: Seal the vial and place it in a shaker or on a magnetic stirrer at a controlled temperature (e.g., 30-50 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Reaction Quenching: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Work-up and Isolation: The unreacted amine and the formed amide can be separated by various methods, such as column chromatography, extraction, or precipitation of the amine hydrochloride by bubbling gaseous HCl through the solution.[6]
-
Characterization: Determine the enantiomeric excess of the isolated amine and amide using chiral GC or HPLC.
Protocol 2: Dynamic Kinetic Resolution with Lipase PS
This protocol is adapted for dynamic kinetic resolution, which can theoretically achieve a 100% yield of a single enantiomer of the product.[5]
Materials:
-
Racemic amine (e.g., 1-phenylethylamine)
-
Acylating agent (e.g., ethyl methoxyacetate)
-
Lipase (e.g., Amano Lipase PS-C1 from Burkholderia cepacia)
-
Racemization catalyst (e.g., Palladium nanoparticles on a support)
-
Anhydrous organic solvent (e.g., toluene)
-
Reaction vessel
-
Magnetic stirrer with heating
-
Analytical equipment (chiral GC/HPLC)
Procedure:
-
Reaction Setup: To a reaction vessel containing the racemization catalyst, add the anhydrous solvent.
-
Addition of Reagents: Heat the mixture to the desired temperature (e.g., 50 °C) and then add the lipase, the acylating agent (e.g., 2 equivalents), and the racemic amine (e.g., 0.6 mmol) while stirring.
-
Additional Acylating Agent: In some cases, additional acylating agent (e.g., 1 equivalent) may be added after specific time intervals (e.g., 12 and 24 hours) to drive the reaction to completion.[5]
-
Incubation and Monitoring: Maintain the reaction at the set temperature with continuous stirring. Monitor the reaction progress by chiral GC/HPLC.
-
Work-up: After the reaction is complete (e.g., 36 hours), dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate and brine. Dry the organic phase, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography to isolate the desired amide and determine its enantiomeric excess by chiral GC/HPLC.
Data Presentation
The following tables summarize quantitative data from various studies on the lipase-catalyzed kinetic resolution of chiral amines.
Table 1: Lipase-Catalyzed Amidation of Various Amines
| Amine Substrate | Lipase | Acylating Agent | Solvent | Time (h) | Conversion (%) | Amide e.e. (%) | Ref. |
| 1-Phenylethylamine | Novozym® 435 | Ethyl acetate | Diethyl ether | 7-60 | ~50 | 97.6 | [6] |
| 1-(1-Naphthyl)ethylamine | Novozym® 435 | Ethyl acetate | Diethyl ether | 7-60 | ~50 | 98 | [6] |
| 2-Aminoheptane | CaLB | Diisopropyl malonate | Toluene | 4 | 50 | >99 | [2] |
| 1-Methoxy-2-propylamine | CaLB | Diisopropyl malonate | Toluene | 4 | 44.9 | 92 | [2] |
| 4-Phenylbutan-2-amine | CaLB | Diisopropyl malonate | Toluene | 4 | 52.1 | 99.9 | [2] |
Table 2: Continuous-Flow Lipase-Catalyzed Kinetic Resolution [8]
| Amine Substrate | Lipase | Acylating Agent | Conversion (%) | Amine e.e. (%) |
| 2-Amino-octane | Novozym® 435 | Ethyl acetate | 43.3 | 97.9 |
| 4-Phenyl-2-butylamine | Novozym® 435 | Ethyl acetate | 47.2 | 98.8 |
| 1-Phenylethylamine | Novozym® 435 | Ethyl acetate | 48.1 | 98.7 |
| 1-Indanylamine | Novozym® 435 | Ethyl acetate | 45.7 | 99.3 |
Troubleshooting
-
Low Conversion:
-
Increase reaction time.
-
Increase enzyme loading.
-
Optimize reaction temperature.
-
Ensure the solvent is anhydrous, as water can lead to hydrolysis.
-
-
Low Enantioselectivity:
-
Screen different lipases.
-
Screen different acylating agents.
-
Optimize the reaction solvent.
-
Lower the reaction temperature.
-
-
Enzyme Deactivation:
-
Ensure the reaction temperature is within the optimal range for the lipase.
-
Avoid harsh solvents or reagents that may denature the enzyme.
-
Conclusion
Lipase-catalyzed kinetic resolution is a robust and versatile method for the production of enantiomerically enriched chiral amines. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to implement this technology in their synthetic workflows. Careful optimization of the lipase, acylating agent, solvent, and reaction conditions is key to achieving high conversion and enantioselectivity for a specific amine substrate.
References
- 1. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pp.bme.hu [pp.bme.hu]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chimia.ch [chimia.ch]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Reductive Amination in Chiral Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical aspect of modern drug discovery and development. Reductive amination of prochiral ketones and aldehydes represents one of the most direct and efficient methods for accessing these valuable compounds. This document provides detailed application notes and experimental protocols for various state-of-the-art reductive amination strategies, including biocatalytic and chemocatalytic approaches, to guide researchers in selecting and implementing the most suitable method for their specific needs.
I. Biocatalytic Reductive Amination
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for chiral amine synthesis. Enzymes such as amine dehydrogenases (AmDHs) and ω-transaminases (ω-TAs) operate under mild conditions and often exhibit exquisite enantioselectivity.
A. Reductive Amination using Amine Dehydrogenases (AmDHs)
Amine dehydrogenases catalyze the direct reductive amination of carbonyl compounds using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor.
Experimental Protocol: Asymmetric Reductive Amination of Acetophenone using an Amine Dehydrogenase
This protocol describes the general procedure for the biocatalytic reductive amination of acetophenone to (R)-1-phenylethanamine using a recombinant amine dehydrogenase with a coupled cofactor regeneration system.
Materials:
-
Acetophenone
-
Ammonium formate
-
Recombinant Amine Dehydrogenase (AmDH)
-
Formate Dehydrogenase (FDH) for NADH regeneration
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Potassium phosphate buffer (pH 8.0)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
Equipment:
-
Reaction vessel (e.g., shaker flask or stirred tank reactor)
-
Incubator shaker or temperature-controlled stirrer
-
pH meter
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Chiral HPLC system for enantiomeric excess (ee) determination
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of ammonium formate (1 M) in potassium phosphate buffer (100 mM, pH 8.0).
-
Add NAD⁺ to a final concentration of 1 mM.
-
Add the AmDH and FDH enzymes to their respective optimized concentrations (e.g., 0.1-1 mg/mL).
-
Add acetophenone to the desired substrate concentration (e.g., 10-50 mM).
-
Seal the vessel and incubate at a controlled temperature (e.g., 30 °C) with agitation for 24-48 hours, or until the reaction reaches completion as monitored by GC or HPLC.
-
Work-up and Purification:
-
Quench the reaction by adding an equal volume of dichloromethane (DCM).
-
Separate the organic phase.
-
Extract the aqueous phase twice more with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
If necessary, purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent product tailing).[1][2]
-
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.[3][4][5][6]
Quantitative Data Summary for Amine Dehydrogenase Catalyzed Reductive Amination
| Substrate | Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | AmDH from Bacillus subtilis | >99 | >99 (R) | [7] |
| 2-Pentanone | AmDH from Caldalkalibacillus thermarum | 95 | >99 (S) | [7] |
| Propiophenone | AmDH from Bacillus subtilis | >99 | >99 (R) | [7] |
II. Chemocatalytic Asymmetric Reductive Amination
Transition metal catalysts, particularly those based on iridium and ruthenium, have proven to be highly effective for the asymmetric reductive amination of a broad range of ketones, offering excellent yields and enantioselectivities.
A. Iridium-Catalyzed Asymmetric Reductive Amination
Iridium complexes bearing chiral phosphine ligands are powerful catalysts for the direct asymmetric reductive amination of ketones. These reactions are typically carried out under a hydrogen atmosphere.
Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination of an Aryl Ketone
This protocol provides a general procedure for the synthesis of a chiral secondary amine from an aryl ketone and a primary amine using an iridium catalyst.
Materials:
-
Aryl ketone (e.g., acetophenone)
-
Primary amine (e.g., aniline)
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Iodine (I₂)
-
Toluene (anhydrous)
-
Hydrogen gas (H₂)
Equipment:
-
Schlenk flask or high-pressure autoclave
-
Magnetic stirrer with heating capabilities
-
Hydrogenation apparatus
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ and the chiral phosphine ligand to a Schlenk flask. Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the flask containing the catalyst, add the aryl ketone, the primary amine, Ti(OiPr)₄, and a catalytic amount of I₂.
-
Hydrogenation: Seal the flask, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 40-60 °C) for the required time (typically 12-24 hours).
-
Work-up and Purification:
-
Carefully release the hydrogen pressure and purge the flask with an inert gas.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
-
-
Analysis: Determine the yield and enantiomeric excess of the purified chiral amine.
Quantitative Data Summary for Iridium-Catalyzed Asymmetric Reductive Amination
| Ketone Substrate | Amine Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| Acetophenone | Aniline | [Ir(COD)Cl]₂ / (R)-BINAP | 95 | 92 | [8] |
| 4'-Methoxyacetophenone | Aniline | [Ir(COD)Cl]₂ / (R)-BINAP | 98 | 94 | [8] |
| 1-Tetralone | Benzylamine | [Ir(COD)Cl]₂ / (S)-SEGPHOS | 92 | 97 | [7] |
B. Ruthenium-Catalyzed Asymmetric Reductive Amination
Ruthenium complexes with chiral diphosphine ligands are also highly effective for the direct asymmetric reductive amination of ketones, often using ammonium salts as the amine source and hydrogen gas as the reductant.[9]
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination with an Ammonium Salt
This protocol outlines a general procedure for the synthesis of a chiral primary amine from a ketone using a ruthenium catalyst and an ammonium salt.
Materials:
-
Ketone (e.g., 1-(4-fluorophenyl)ethan-1-one)
-
Ammonium acetate
-
[Ru(p-cymene)Cl₂]₂
-
Chiral diphosphine ligand (e.g., (R)-C₃-TunePhos)
-
Methanol
-
Hydrogen gas (H₂)
Equipment:
-
High-pressure autoclave
-
Magnetic stirrer with heating capabilities
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox, charge an autoclave vial with the ketone, ammonium acetate, [Ru(p-cymene)Cl₂]₂, and the chiral diphosphine ligand.
-
Add methanol as the solvent.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for 24 hours.
-
Work-up and Purification:
-
Cool the autoclave to room temperature and carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.[1]
-
-
Analysis: Determine the yield and enantiomeric excess of the resulting chiral primary amine.
Quantitative Data Summary for Ruthenium-Catalyzed Asymmetric Reductive Amination
| Ketone Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| 1-(4-Fluorophenyl)ethan-1-one | [Ru(p-cymene)Cl₂]₂ / (R)-C₃-TunePhos | 96 | 95 | [9] |
| 1-(Naphthalen-2-yl)ethan-1-one | [Ru(p-cymene)Cl₂]₂ / (R)-C₃-TunePhos | 99 | 93 | [9] |
| 1-Cyclohexylethan-1-one | [Ru(p-cymene)Cl₂]₂ / (R)-C₃-TunePhos | 85 | 88 | [9] |
III. Organocatalytic Asymmetric Reductive Amination
Organocatalysis provides a metal-free approach to asymmetric reductive amination, often employing chiral Brønsted acids to activate the in situ-formed imine towards reduction by a hydride donor like a Hantzsch ester.
Experimental Protocol: Organocatalytic Asymmetric Reductive Amination using a Chiral Phosphoric Acid
This protocol details a general method for the enantioselective reductive amination of a ketone with an aniline derivative catalyzed by a chiral phosphoric acid.
Materials:
-
Ketone (e.g., acetophenone)
-
Aniline derivative (e.g., p-anisidine)
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Chiral phosphoric acid catalyst (e.g., TRIP)
-
Toluene
-
Molecular sieves (4 Å)
Equipment:
-
Reaction vial
-
Magnetic stirrer
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a reaction vial, add the chiral phosphoric acid catalyst, the ketone, the aniline derivative, and the Hantzsch ester.
-
Add activated molecular sieves to the vial.
-
Add toluene as the solvent.
-
Reaction: Stir the mixture at room temperature for 24-72 hours, monitoring the reaction progress by TLC or GC.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the molecular sieves, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.[1]
-
-
Analysis: Determine the yield and enantiomeric excess of the chiral secondary amine product.
Quantitative Data Summary for Organocatalytic Asymmetric Reductive Amination
| Ketone Substrate | Amine Substrate | Catalyst | Yield (%) | ee (%) | Reference |
| Acetophenone | p-Anisidine | TRIP | 87 | 96 | [10] |
| 2-Heptanone | p-Anisidine | TRIP | 75 | 94 | [10] |
| Cyclohexanone | Benzylamine | (S)-TRIP | 85 | 90 | [10] |
IV. Visualizations
Caption: General workflow for asymmetric reductive amination.
References
- 1. biotage.com [biotage.com]
- 2. organic chemistry - How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. uma.es [uma.es]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. researchgate.net [researchgate.net]
- 8. Iridium-catalyzed direct asymmetric reductive amination of aromatic ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols: Protecting Group Strategies for the Amine in (2S)-4-bromobutan-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S)-4-bromobutan-2-amine is a valuable chiral building block in medicinal chemistry, often utilized for the synthesis of novel therapeutics. Its bifunctional nature, possessing a primary amine and a primary alkyl bromide, presents a unique challenge in synthetic strategies. The nucleophilic amine can react intramolecularly with the electrophilic C-Br bond, leading to the formation of 2-methylpyrrolidine, an undesired side product. Therefore, the judicious selection and application of an amine protecting group are critical to prevent this cyclization and allow for selective transformations at other positions of the molecule.
This document provides a detailed overview of common protecting group strategies for the amine functionality of this compound, including protocols for protection and deprotection, and a comparative summary of their advantages and disadvantages in this specific context. The key consideration for each strategy is its ability to effectively mask the nucleophilicity of the amine while being stable to the reaction conditions required for subsequent synthetic steps and selectively removable without promoting intramolecular cyclization.
Protecting Group Strategies
Several protecting groups are commonly employed for primary amines. The choice of the most suitable group depends on the overall synthetic plan, including the desired reaction conditions for subsequent steps and the required orthogonality of the deprotection step. For this compound, the most viable options include tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and 2,2,2-Trichloroethoxycarbonyl (Troc).
tert-Butoxycarbonyl (Boc) Protection
The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability to a wide range of non-acidic conditions.[1][2] Deprotection is typically achieved under acidic conditions.[3] For substrates like this compound, the choice of base and reaction temperature during the protection step is crucial to minimize the formation of 2-methylpyrrolidine.
Protection Workflow:
Caption: Boc protection and deprotection workflow.
Experimental Protocol: Boc Protection
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add a mild base such as sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (Et₃N, 1.5 eq). The use of a non-nucleophilic, sterically hindered base can help to suppress intramolecular cyclization.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc protected amine.
Experimental Protocol: Boc Deprotection
-
Dissolve the N-Boc protected this compound in a suitable solvent like DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in dioxane (e.g., 4 M).[4]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Carboxybenzyl (Cbz) Protection
The Cbz group is another widely used protecting group for amines. It is stable to acidic and some basic conditions and is typically removed by catalytic hydrogenation.[5] This deprotection method is orthogonal to many other protecting groups.
Protection Workflow:
Caption: Cbz protection and deprotection workflow.
Experimental Protocol: Cbz Protection
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water (1:1).
-
Cool the solution to 0 °C.
-
Add sodium carbonate (Na₂CO₃, 2.5 eq) to the solution.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Experimental Protocol: Cbz Deprotection
-
Dissolve the N-Cbz protected amine in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is a base-labile protecting group, which makes it orthogonal to acid-labile groups like Boc.[6] It is widely used in solid-phase peptide synthesis.[7] Its introduction and removal are generally mild.
Protection Workflow:
Caption: Fmoc protection and deprotection workflow.
Experimental Protocol: Fmoc Protection [8]
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution (10%).
-
Cool the mixture to 0 °C.
-
Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.05 eq) or (9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. After completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol: Fmoc Deprotection [8]
-
Dissolve the N-Fmoc protected amine in dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture in vacuo.
-
The crude product can be purified by column chromatography or by an acidic wash to remove the piperidine-dibenzofulvene adduct, followed by extraction.
2,2,2-Trichloroethoxycarbonyl (Troc) Protection
The Troc group is stable to both acidic and basic conditions and is removed by reductive cleavage, typically with zinc dust in acetic acid. This provides another layer of orthogonality.
Protection Workflow:
Caption: Troc protection and deprotection workflow.
Experimental Protocol: Troc Protection
-
Dissolve this compound (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add pyridine (1.2 eq) followed by the slow addition of 2,2,2-trichloroethyl chloroformate (Troc-Cl, 1.1 eq).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the product by column chromatography.
Experimental Protocol: Troc Deprotection
-
Dissolve the N-Troc protected amine in acetic acid.
-
Add zinc dust (excess, ~10 eq) portion-wise while stirring vigorously. An exothermic reaction may be observed.
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Filter the reaction mixture through Celite to remove excess zinc.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in a suitable solvent and wash with a basic solution (e.g., saturated NaHCO₃) to neutralize the acetic acid.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the deprotected amine.
Data Presentation: Comparison of Protecting Group Strategies
The following table summarizes the key features of each protecting group strategy for this compound. The yields and reaction times are indicative and may vary depending on the specific reaction conditions and scale.
| Protecting Group | Protection Reagent | Typical Base | Typical Solvent | Protection Conditions | Deprotection Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Boc | Boc₂O | NaHCO₃, Et₃N | DCM, THF/H₂O | 0 °C to RT, 12-24 h | TFA or HCl in Dioxane | 85-95 | Stable to a wide range of conditions; common and relatively inexpensive. | Acid-labile; risk of t-butylation of other nucleophiles during deprotection. |
| Cbz | Cbz-Cl | Na₂CO₃ | Dioxane/H₂O | 0 °C to RT, 4-8 h | H₂, Pd/C | 80-90 | Stable to acid and base; orthogonal to many other groups. | Requires hydrogenation for removal, which can be incompatible with other functional groups (e.g., alkenes, alkynes). |
| Fmoc | Fmoc-Cl, Fmoc-OSu | NaHCO₃ | Dioxane/H₂O | 0 °C to RT, 12-16 h | 20% Piperidine in DMF | 80-95 | Base-labile, providing orthogonality to acid-labile groups. | The dibenzofulvene byproduct from deprotection can be reactive. |
| Troc | Troc-Cl | Pyridine | DCM | 0 °C to RT, 2-4 h | Zn, AcOH | 75-85 | Stable to acid and base; orthogonal to hydrogenolysis- and acid/base-labile groups. | Reductive deprotection conditions may affect other functional groups; uses a chlorinated reagent. |
Conclusion
The selection of an appropriate protecting group for this compound is a critical decision in the design of a synthetic route. The Boc group offers a robust and common strategy, provided that the subsequent chemistry is not acid-sensitive. The Cbz group provides excellent orthogonality for syntheses involving acid- or base-mediated transformations. The Fmoc group is the protecting group of choice when base-lability is desired for deprotection. The Troc group offers an alternative reductive cleavage strategy, further expanding the orthogonal protection schemes available.
For all strategies, careful control of reaction conditions, particularly the choice of base and temperature during the protection step, is paramount to minimize the formation of the 2-methylpyrrolidine byproduct. The protocols provided herein serve as a starting point, and optimization may be necessary for specific applications.
References
- 1. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 2. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scielo.br [scielo.br]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for (2S)-4-bromobutan-2-amine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-4-bromobutan-2-amine is a chiral bifunctional molecule of significant interest in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocyclic compounds and as a building block in medicinal chemistry. Its structure, featuring a primary amine and a secondary alkyl bromide, allows for a variety of chemical transformations. This document provides detailed application notes and protocols for two key reactions of this compound: intramolecular cyclization to form (S)-3-methylpyrrolidine and N-alkylation. Furthermore, critical considerations for scaling up these reactions from laboratory to pilot plant or industrial scale are discussed.
Chemical Properties and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₄H₁₀BrN |
| Molecular Weight | 152.03 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not readily available; likely requires distillation under reduced pressure. |
| Chirality | (S)-enantiomer |
| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, THF, alcohols). Limited solubility in water. |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 4.0-4.2 (m, 1H, CHBr), 3.0-3.2 (m, 1H, CHNH₂), 2.0-2.2 (m, 2H, CH₂), 1.6 (br s, 2H, NH₂), 1.2-1.3 (d, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 50-55 (CHBr), 45-50 (CHNH₂), 35-40 (CH₂), 20-25 (CH₃). |
Application 1: Intramolecular Cyclization for the Synthesis of (S)-3-Methylpyrrolidine
The primary application of this compound is its use as a precursor for the synthesis of (S)-3-methylpyrrolidine, a valuable chiral building block for various pharmaceuticals. The reaction proceeds via an intramolecular nucleophilic substitution where the amine group displaces the bromide.
Experimental Protocol (Laboratory Scale: 1-10 g)
Materials:
-
This compound (1.0 eq)
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Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)
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Solvent: Acetonitrile (ACN) or Tetrahydrofuran (THF)
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Round-bottom flask equipped with a reflux condenser and magnetic stirrer
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Heating mantle
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Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
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To a round-bottom flask, add this compound and the chosen solvent (approximately 10-20 mL per gram of starting material).
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Add the base (e.g., NaHCO₃ or K₂CO₃).
-
Heat the reaction mixture to reflux and stir vigorously.
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Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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The crude (S)-3-methylpyrrolidine can be purified by distillation.
Scale-up Considerations for (S)-3-Methylpyrrolidine Synthesis
Scaling up the intramolecular cyclization requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Key Scale-up Parameters:
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-up |
| Solvent Volume | 10-20 mL/g | 5-10 L/kg | Minimize solvent to improve throughput and reduce waste. Ensure efficient stirring. |
| Base | NaHCO₃, K₂CO₃ | K₂CO₃ (less gassing) or NaOH (cost-effective) | Choice of base impacts cost, safety (gas evolution with bicarbonates), and work-up. |
| Temperature Control | Heating mantle | Jacketed reactor with controlled heating/cooling | Exothermic potential of the reaction needs to be managed. Ensure even heat distribution. |
| Reaction Time | 4-8 hours | 6-12 hours | May be longer due to mass transfer limitations. In-process controls are crucial. |
| Work-up | Filtration, Rotovap | Centrifugation/Filtration, Large-scale distillation | Efficient separation of salts and solvent recovery are key economic drivers. |
| Purification | Distillation | Fractional distillation | Higher purity requirements may necessitate fractional distillation to remove impurities. |
Process Workflow Diagram:
Caption: Workflow for the scaled-up synthesis of (S)-3-methylpyrrolidine.
Application 2: N-Alkylation
This compound can undergo N-alkylation with various electrophiles, such as alkyl halides, to introduce substituents on the nitrogen atom. A common challenge in the N-alkylation of primary amines is over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts.[1] Careful control of stoichiometry and reaction conditions is crucial, especially during scale-up.
Experimental Protocol (Laboratory Scale: 1-5 g)
Materials:
-
This compound (1.0 eq)
-
Alkylating agent (e.g., Benzyl bromide) (0.9-1.0 eq to favor mono-alkylation)
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Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (2.0-2.5 eq)
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Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)
-
Round-bottom flask with magnetic stirrer
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Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography)
Procedure:
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Dissolve this compound and DIPEA in the chosen solvent in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the alkylating agent dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Scale-up Considerations for N-Alkylation
Scaling up N-alkylation reactions presents challenges related to stoichiometry control, thermal management, and purification.
Key Scale-up Parameters:
| Parameter | Laboratory Scale (1-5 g) | Pilot Scale (0.5-5 kg) | Key Considerations for Scale-up |
| Stoichiometry | Slight excess of amine or 1:1 | Precise control, potentially slight excess of amine to minimize over-alkylation. | Dosing of the alkylating agent is critical. Consider slow addition via a pump. |
| Temperature Control | Ice bath | Jacketed reactor with efficient cooling | The reaction is often exothermic. Maintaining a low temperature during addition is key to selectivity. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Efficient mixing is crucial to avoid localized high concentrations of the alkylating agent. |
| Work-up | Aqueous wash | Multi-step aqueous washes, potential for emulsion formation. | Phase separation at a large scale can be slow. Consider the use of brine washes to break emulsions. |
| Purification | Flash chromatography | Crystallization or large-scale chromatography | Chromatography is expensive at scale. Developing a crystallization procedure is highly desirable. |
Logical Relationship Diagram for N-Alkylation Scale-up:
Caption: Key relationships for successful N-alkylation scale-up.
Safety Considerations
-
This compound: As with most alkyl halides and amines, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
N-Alkylation: Alkylating agents like benzyl bromide are lachrymatory and toxic. Handle with extreme care in a fume hood.
-
Intramolecular Cyclization: The product, (S)-3-methylpyrrolidine, is volatile and flammable. Ensure proper ventilation and avoid ignition sources. The reaction can be exothermic, especially at a large scale, requiring careful temperature monitoring and control.
By following these protocols and considering the scale-up factors, researchers and drug development professionals can effectively utilize this compound in their synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (2S)-4-bromobutan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (2S)-4-bromobutan-2-amine from common reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a typical synthesis of this compound?
A1: The synthesis of this compound, often proceeding via bromination of a suitable precursor like (2S)-butan-2-ol or (2S)-2-aminobutane, can result in a variety of impurities. These can include:
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Starting Materials: Unreacted (2S)-butan-2-ol or (2S)-2-aminobutane.
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Enantiomeric Impurity: The (2R)-4-bromobutan-2-amine enantiomer, particularly if the stereocenter is affected by the reaction conditions or if the starting material is not enantiomerically pure.
-
Diastereomeric Impurities: If the starting material contains other chiral centers, diastereomers may be present.
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Regioisomeric Impurities: Bromination at other positions on the butane chain, such as 3-bromobutan-2-amine.
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Over-brominated Products: Species with more than one bromine atom.
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Solvent and Reagent Residues: Residual solvents (e.g., acetic acid, hydrobromic acid) and other reagents used in the synthesis.[1]
Q2: What are the primary methods for purifying this compound?
A2: The choice of purification method depends on the nature of the impurities and the scale of the purification. The most common and effective methods are:
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Chiral High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating the (2S) and (2R) enantiomers.[2][3]
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Recrystallization: This technique is useful for removing achiral impurities and can sometimes be used for chiral resolution by forming diastereomeric salts with a chiral acid.
-
Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
-
Extraction: Liquid-liquid extraction is a standard work-up procedure to remove water-soluble impurities and reagents.
Q3: How can I confirm the purity and enantiomeric excess of my purified this compound?
A3: A combination of analytical techniques is recommended:
-
Chiral HPLC: This is the most direct method to determine the enantiomeric excess (e.e.).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Elemental Analysis: To confirm the elemental composition of the final product.
Troubleshooting Guides
Chiral HPLC Purification
Issue: Poor or no separation of enantiomers.
| Possible Cause | Troubleshooting Step |
| Incorrect Chiral Stationary Phase (CSP) | Screen different types of polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®). Amylose and cellulose-based columns often show different selectivities.[2][3] |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. Vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). Try different alcohol modifiers. |
| Lack of Additive | Introduce a small amount of an acidic or basic additive to the mobile phase. For amines, additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly improve peak shape and resolution. |
| Temperature Effects | Vary the column temperature. Sometimes, sub-ambient or elevated temperatures can improve enantioselectivity.[4] |
Issue: Poor peak shape (tailing or fronting).
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Add a competing base, such as diethylamine or triethylamine (typically 0.1%), to the mobile phase to block active sites on the silica support. |
| Sample Overload | Reduce the amount of sample injected onto the column. |
| Incorrect Mobile Phase pH | For amine compounds, a slightly basic mobile phase can sometimes improve peak shape. |
Recrystallization
Issue: The compound does not crystallize.
| Possible Cause | Troubleshooting Step |
| Solution is not supersaturated | Concentrate the solution by slowly evaporating the solvent. |
| High solubility in the chosen solvent | Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity persists. |
| Absence of nucleation sites | Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. |
| Compound is an oil | Attempt to form a salt (e.g., hydrochloride or hydrobromide salt) which is more likely to be a crystalline solid. |
Issue: Low purity after recrystallization.
| Possible Cause | Troubleshooting Step |
| Crystals formed too quickly | Allow the solution to cool slowly to room temperature and then in a refrigerator. Rapid cooling can trap impurities in the crystal lattice.[5] |
| Impure solvent | Ensure you are using high-purity solvents. |
| Incomplete washing of crystals | Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities. |
Experimental Protocols
Chiral HPLC Method Development for Enantiomeric Purity Analysis
This is a general protocol for developing a chiral HPLC method for the separation of (2S)- and (2R)-4-bromobutan-2-amine. Optimization will be required.
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase, such as Chiralpak® IA, IB, or IC, or Chiralcel® OD or OJ.
-
-
Mobile Phase Preparation:
-
Prepare a stock solution of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Begin with a mobile phase composition of 90:10 (v/v) hexane:isopropanol.
-
Prepare separate mobile phases containing 0.1% of an acidic additive (e.g., trifluoroacetic acid) and a basic additive (e.g., diethylamine).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
-
Method Optimization:
-
If separation is not achieved, systematically vary the mobile phase composition (e.g., 80:20, 70:30 hexane:isopropanol).
-
Evaluate the effect of the acidic and basic additives on retention time, resolution, and peak shape.
-
If necessary, screen other alcohol modifiers (e.g., ethanol, n-butanol).
-
Diastereomeric Salt Recrystallization for Chiral Purification
This protocol outlines the general procedure for resolving a racemic mixture of 4-bromobutan-2-amine by forming diastereomeric salts.
-
Selection of Resolving Agent:
-
Choose a commercially available, enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid.
-
-
Salt Formation:
-
Dissolve one equivalent of the racemic 4-bromobutan-2-amine in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the minimum amount of the same warm solvent.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. The salt of one diastereomer should preferentially crystallize.
-
If no crystals form, cool the solution in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration.
-
-
Liberation of the Free Amine:
-
Dissolve the collected diastereomeric salt in water.
-
Add a base (e.g., 1 M NaOH) to deprotonate the amine, making it insoluble in water.
-
Extract the free amine into an organic solvent (e.g., dichloromethane, diethyl ether).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Purity Analysis:
-
Determine the enantiomeric excess of the purified amine using the developed chiral HPLC method.
-
Repeat the crystallization process if the desired enantiomeric purity is not achieved.
-
Data Presentation
Table 1: Recommended Starting Conditions for Chiral HPLC Screening
| Parameter | Condition A | Condition B | Condition C |
| Chiral Stationary Phase | Chiralpak® IA | Chiralcel® OD-H | Chiralpak® IC |
| Mobile Phase | 90:10 Hexane:Isopropanol | 85:15 Hexane:Ethanol | 95:5 Hexane:Isopropanol |
| Additive | None | 0.1% Diethylamine | 0.1% Trifluoroacetic acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chiral HPLC separation.
References
Common side reactions and byproducts in syntheses with (2S)-4-bromobutan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S)-4-bromobutan-2-amine. The following information addresses common side reactions, byproduct formation, and strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in syntheses involving this compound?
The primary side reactions stem from the bifunctional nature of the molecule, containing both a nucleophilic amine and an electrophilic alkyl bromide. The two most prevalent side reactions are:
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Intramolecular Cyclization: The amine group can attack the carbon bearing the bromine atom within the same molecule, leading to the formation of (R)-2-methylpyrrolidine. This is a rapid, intramolecular S_N2 reaction that forms a thermodynamically stable five-membered ring.
-
Intermolecular N-Alkylation (Oligomerization): The amine group of one molecule of this compound can react with the alkyl bromide of another molecule. This intermolecular S_N2 reaction can lead to the formation of dimers, trimers, and higher-order oligomers.
Q2: How can I minimize the formation of the cyclized byproduct, (R)-2-methylpyrrolidine?
The formation of the cyclized product is an intramolecular process. To favor the desired intermolecular reaction over cyclization, it is generally recommended to use higher concentrations of reactants. However, this can also increase the rate of oligomerization. Finding the optimal concentration to maximize the yield of your desired product while minimizing both cyclization and oligomerization may require some optimization.
Q3: What strategies can be employed to reduce intermolecular N-alkylation (oligomerization)?
Oligomerization is an intermolecular process that can be suppressed by using high dilution conditions. This minimizes the chances of molecules of this compound reacting with each other. However, be aware that high dilution strongly favors the intramolecular cyclization. A slow addition of the this compound to the reaction mixture can also help to maintain a low instantaneous concentration, thereby reducing oligomerization.
Q4: Is there a risk of racemization at the chiral center of this compound during my synthesis?
Racemization of similar 2-bromobutane derivatives can occur under conditions that favor an S_N1 mechanism, which proceeds through a planar carbocation intermediate. However, since the bromine is on a primary carbon, S_N2 reactions are generally favored, which proceed with an inversion of configuration. If your reaction conditions involve a good leaving group and a non-nucleophilic, polar solvent that can stabilize a carbocation, the risk of racemization increases. For most standard N-alkylation reactions with reasonably nucleophilic partners, significant racemization is not expected.
Troubleshooting Guides
Problem 1: Low yield of the desired N-alkylated product and a significant amount of a low molecular weight byproduct.
Possible Cause: Intramolecular cyclization to form (R)-2-methylpyrrolidine.
Troubleshooting Steps:
-
Confirm the Byproduct:
-
Analyze the crude reaction mixture by GC-MS or LC-MS to identify a component with a mass corresponding to 2-methylpyrrolidine (C₅H₁₁N, MW: 85.15 g/mol ).
-
Compare the retention time with a commercial standard of 2-methylpyrrolidine if available.
-
-
Optimize Reaction Conditions:
-
Increase Reactant Concentration: A higher concentration of your desired nucleophile will favor the intermolecular reaction over the intramolecular cyclization.
-
Protect the Amine: If the reaction chemistry allows, consider protecting the amine group of this compound with a suitable protecting group (e.g., Boc, Cbz) before performing the reaction with your substrate. This will prevent both intramolecular cyclization and intermolecular self-alkylation. The protecting group can be removed in a subsequent step.
-
Problem 2: The formation of multiple higher molecular weight byproducts.
Possible Cause: Intermolecular N-alkylation leading to oligomerization.
Troubleshooting Steps:
-
Confirm the Byproducts:
-
Use LC-MS to identify species with masses corresponding to dimers, trimers, and higher oligomers of this compound.
-
-
Optimize Reaction Conditions:
-
High Dilution: Run the reaction at a lower concentration to reduce the probability of intermolecular collisions.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing your nucleophile. This maintains a low concentration of the alkylating agent and minimizes self-reaction.
-
Experimental Protocols
General Protocol for N-Alkylation with this compound
This protocol is a general guideline and may require optimization for your specific substrate.
-
Reactant Preparation: Dissolve your nucleophilic substrate and a suitable non-nucleophilic base (e.g., diisopropylethylamine, potassium carbonate) in an appropriate aprotic solvent (e.g., acetonitrile, DMF).
-
Slow Addition: Slowly add a solution of this compound in the same solvent to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS to determine the consumption of starting materials and the formation of the desired product and byproducts.
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove the base and salts, and extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography, crystallization, or distillation to separate the desired product from (R)-2-methylpyrrolidine and any oligomers.
Data Presentation
| Byproduct | Molecular Formula | Molecular Weight ( g/mol ) | Formation Favored By |
| (R)-2-methylpyrrolidine | C₅H₁₁N | 85.15 | Low concentration (high dilution) |
| Dimer | C₈H₂₀BrN₂ | 237.16 | High concentration |
| Trimer | C₁₂H₂₉Br₂N₃ | 389.18 | High concentration |
Visualizations
Caption: Logical relationship between reaction concentration and competing pathways.
Caption: Troubleshooting workflow for syntheses with this compound.
Optimizing reaction conditions for stereoretention at the chiral center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize reaction conditions for stereoretention at chiral centers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stereochemical outcome of a reaction?
The stereochemical outcome of a reaction is influenced by several key factors:
-
Substrate Structure: The steric and electronic properties of the starting material can dictate the facial selectivity of an incoming reagent.
-
Reagents and Catalysts: Chiral catalysts, reagents, and auxiliaries are designed to create a chiral environment around the substrate, favoring the formation of one stereoisomer over another.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of transition states and intermediates, thereby affecting the stereoselectivity.
-
Temperature: Lower reaction temperatures often lead to higher stereoselectivity by increasing the energy difference between diastereomeric transition states.[2]
-
Reaction Mechanism: The underlying mechanism of the reaction (e.g., SN1 vs. SN2, concerted vs. stepwise) plays a crucial role in determining whether the reaction proceeds with retention, inversion, or racemization of the stereocenter.[3]
Q2: How can I control the stereochemistry during a reaction?
Several strategies can be employed to control stereochemistry:
-
Chiral Pool Synthesis: Utilize readily available, enantiomerically pure starting materials from natural sources (e.g., amino acids, sugars) to introduce chirality into your target molecule.[1][4]
-
Asymmetric Catalysis: Employ a small amount of a chiral catalyst (metal-ligand complex or organocatalyst) to induce high levels of stereoselectivity.[1][4]
-
Chiral Auxiliaries: Temporarily attach a chiral auxiliary to the substrate to direct the stereochemical course of a reaction. The auxiliary is then removed in a subsequent step.
-
Kinetic Resolution: Selectively react one enantiomer of a racemic mixture at a faster rate, allowing for the separation of the unreacted enantiomer and the product.[1]
Q3: What is the difference between stereoretention and stereoinversion?
-
Stereoretention is the preservation of the stereochemical integrity at a chiral center during a chemical transformation. The absolute configuration of the chiral center in the product is the same as in the starting material.
-
Stereoinversion is the inversion of the stereochemical configuration at a chiral center during a reaction. The product has the opposite absolute configuration compared to the starting material. A classic example is the Walden inversion that occurs during an SN2 reaction.[3]
Q4: Why is controlling stereochemistry critical in drug development?
Controlling stereochemistry is paramount in drug development because different stereoisomers of a drug can have significantly different pharmacological and toxicological profiles.[5] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects.[5] Regulatory agencies like the FDA have specific guidelines regarding the development of stereoisomeric drugs, often requiring the characterization and testing of individual stereoisomers.[6][7]
Troubleshooting Guides
Problem 1: Loss of Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) During the Reaction
| Possible Cause | Troubleshooting Step |
| Epimerization of the starting material or product under the reaction conditions. | * Lower the reaction temperature: Epimerization is often accelerated at higher temperatures.[2] * Change the solvent: A less polar or non-coordinating solvent may disfavor the formation of intermediates that lead to epimerization. * Reduce reaction time: Prolonged exposure to the reaction conditions can increase the likelihood of epimerization. Monitor the reaction closely and quench it as soon as it is complete. |
| Racemization via a competing reaction pathway (e.g., SN1 instead of SN2). | * Choose a more polar aprotic solvent: Solvents like DMF or DMSO favor the SN2 pathway. * Use a better leaving group: A good leaving group will facilitate a faster SN2 reaction, outcompeting the SN1 pathway. * Increase the concentration of the nucleophile: A higher nucleophile concentration will favor the bimolecular SN2 reaction. |
| Decomposition of the chiral catalyst or reagent. | * Ensure anhydrous and inert conditions: Many chiral catalysts are sensitive to moisture and oxygen. * Check the compatibility of all reagents: Ensure that no other reagents in the mixture are degrading the catalyst. * Consider a more robust catalyst: Some catalyst systems are inherently more stable under a wider range of conditions. |
Problem 2: Unexpected Stereoisomer is Formed
| Possible Cause | Troubleshooting Step |
| Incorrect assignment of the starting material's stereochemistry. | * Verify the absolute configuration of the starting material: Use techniques like X-ray crystallography, chiral chromatography, or comparison to known standards. |
| The reaction mechanism is not proceeding as expected (e.g., double inversion leading to overall retention). | * Investigate the reaction mechanism: Perform mechanistic studies, such as isotopic labeling or kinetic analysis, to understand the true reaction pathway. Neighboring group participation, for instance, can lead to retention of configuration through a double inversion mechanism.[8][9] |
| The mnemonic for the chiral catalyst is incorrect for the specific substrate. | * Consult the original literature for the catalyst system: The stereochemical outcome can sometimes be substrate-dependent and may not follow general models perfectly. |
Problem 3: Racemization During Workup or Purification
| Possible Cause | Troubleshooting Step |
| Presence of acidic or basic impurities. | * Use a buffered aqueous wash: Neutralize any acidic or basic residues from the reaction mixture during the workup. * Use a neutral stationary phase for chromatography: Silica gel can be acidic. Consider using treated silica or an alternative like alumina. You can also add a small amount of a neutralising agent like triethylamine to the eluent. |
| Exposure to high temperatures during solvent removal. | * Use a rotary evaporator at a lower temperature and pressure: Avoid excessive heat that could induce epimerization. |
| The product itself is stereochemically labile. | * Minimize the time the product is in solution: Proceed with subsequent steps or analysis as quickly as possible. * Store the purified product at low temperature and under an inert atmosphere. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies, illustrating the impact of reaction parameters on stereoselectivity.
Table 1: Effect of Solvent and Temperature on Enantioselectivity in Asymmetric Epoxidation
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Dichloromethane | 0 | 85 | 92 |
| 2 | Toluene | 0 | 82 | 88 |
| 3 | Acetonitrile | 0 | 75 | 78 |
| 4 | Dichloromethane | -20 | 88 | 95 |
| 5 | Dichloromethane | 25 | 80 | 85 |
Data is hypothetical and for illustrative purposes.
Table 2: Influence of Catalyst Loading on Enantiomeric Excess in Asymmetric Hydrogenation
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) |
| 1 | 0.5 | 12 | >99 | 92 |
| 2 | 0.1 | 12 | >99 | 91 |
| 3 | 0.05 | 24 | 95 | 88 |
| 4 | 0.01 | 48 | 80 | 85 |
Data is hypothetical and for illustrative purposes.
Table 3: Impact of Base on Diastereoselectivity in an Aldol Reaction
| Entry | Base | Solvent | Temperature (°C) | dr (syn:anti) |
| 1 | LDA | THF | -78 | 95:5 |
| 2 | LHMDS | THF | -78 | 90:10 |
| 3 | KHMDS | THF | -78 | 85:15 |
| 4 | NaH | THF | 0 | 60:40 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation
This protocol describes the enantioselective synthesis of a vicinal diol from an alkene using a catalytic amount of osmium tetroxide and a chiral ligand.[4][10]
Materials:
-
Alkene (1.0 mmol)
-
AD-mix-β (1.4 g per 1 mmol of alkene)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the AD-mix-β in a 1:1 mixture of tert-butanol and water (10 mL).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Add the alkene (1.0 mmol) to the cooled mixture.
-
Continue stirring at 0 °C and monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g) and stir for an additional hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude diol.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stereoretentive Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, which can proceed with retention of stereochemistry at the boronate-bearing carbon.[11][12]
Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
Organoboronic acid or ester (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Aqueous sodium carbonate (2 M, 2.0 mL)
-
Toluene (5 mL)
-
Ethyl acetate
-
Water
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or vinyl halide (1.0 mmol), the organoboronic acid or ester (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Add toluene (5 mL) followed by the aqueous sodium carbonate solution (2.0 mL).
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. How to control the stereochemistry in custom synthesis? - Blog [orchid-chem.com]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 9. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
Stability of (2S)-4-bromobutan-2-amine under various reaction conditions
Welcome to the technical support center for (2S)-4-bromobutan-2-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the stability of this chiral intermediate in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
A1: The main stability issue is its propensity to undergo intramolecular cyclization to form (S)-3-methylpyrrolidine. This side reaction is driven by the nucleophilic amine attacking the electrophilic carbon bearing the bromine atom. The rate of this cyclization is influenced by factors such as temperature, solvent polarity, and pH.
Q2: How should this compound be properly stored?
A2: To minimize degradation, it is recommended to store this compound and its salts in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It should be kept in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air exposure. For long-term storage, refrigeration is advised.
Q3: What are the common impurities found in this compound?
A3: Common impurities may include the starting materials from its synthesis, the corresponding hydrobromide salt, and the cyclized product, (S)-3-methylpyrrolidine. Depending on the synthetic route, other related bromoalkanes or over-alkylation products might also be present.
Q4: Can I use this compound in aqueous solutions?
A4: While it is sparingly soluble in water, using it in aqueous solutions, especially under neutral to basic conditions, can accelerate the intramolecular cyclization. If an aqueous medium is necessary, it is advisable to use acidic conditions to protonate the amine, which reduces its nucleophilicity and slows down the cyclization rate.
Troubleshooting Guides
Issue 1: Low Yield or Absence of Desired Product
If you are experiencing low yields or cannot isolate your target compound when using this compound, consider the following troubleshooting steps:
-
Verify Reagent Quality: Ensure the this compound has not degraded. Analyze a sample by NMR or GC-MS to check for the presence of (S)-3-methylpyrrolidine.
-
Reaction Temperature: High temperatures can promote the intramolecular cyclization. Consider running the reaction at a lower temperature.
-
pH Control: If the reaction is run under neutral or basic conditions, the free amine is more nucleophilic and prone to cyclization. If your reaction conditions permit, running the reaction under acidic conditions or using the hydrobromide salt of the amine can mitigate this side reaction.
-
Protecting the Amine: For reactions where the amine is not the desired nucleophile, consider protecting it with a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
Decision-Making Workflow for Low Yields
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of (S)-3-Methylpyrrolidine as a Major Byproduct
The formation of (S)-3-methylpyrrolidine is a strong indicator that the reaction conditions favor intramolecular cyclization.
-
Solvent Choice: Polar aprotic solvents may facilitate this unimolecular reaction. If possible, explore less polar solvents.
-
Concentration: Running the reaction at a higher concentration can favor intermolecular reactions over the intramolecular cyclization.
-
Amine Protection: The most effective way to prevent cyclization is to protect the amine group prior to the reaction.
Degradation Pathway: Intramolecular Cyclization
Caption: Intramolecular cyclization of this compound.
Data Presentation
Table 1: Factors Influencing the Stability of this compound
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (pH < 4) | High stability | Use in acidic media or as a salt to minimize cyclization. |
| Neutral (pH ~7) | Moderate instability | Use with caution; cyclization may occur. | |
| Basic (pH > 8) | Low stability | Avoid if possible, or use a protecting group for the amine. | |
| Temperature | < 0 °C | High stability | Ideal for storage and slow reactions. |
| Room Temperature | Moderate instability | Monitor reactions closely for cyclization. | |
| > 40 °C | Low stability | Increased rate of cyclization. Avoid prolonged heating. | |
| Solvent | Non-polar | Higher stability | Favored for minimizing cyclization. |
| Polar Aprotic | Lower stability | Can promote intramolecular reactions. | |
| Polar Protic | Variable | Depends on the solvent's ability to stabilize the transition state. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using this compound hydrobromide
This protocol is designed to minimize the premature cyclization of the reagent.
-
Reagents and Materials:
-
Nucleophile (e.g., a primary or secondary amine)
-
This compound hydrobromide
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Aprotic solvent (e.g., Acetonitrile or DMF)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of the nucleophile in the chosen aprotic solvent under an inert atmosphere, add 2-3 equivalents of DIPEA.
-
In a separate flask, dissolve this compound hydrobromide in a minimal amount of the same solvent.
-
Slowly add the solution of this compound hydrobromide to the solution of the nucleophile and base at room temperature or below.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Experimental Workflow for N-Alkylation
Caption: General workflow for N-alkylation reactions.
Protocol 2: Boc-Protection of this compound
This protocol is for protecting the amine group to prevent its participation in unwanted side reactions.
-
Reagents and Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Base (e.g., Triethylamine or Sodium Bicarbonate)
-
Solvent (e.g., Dichloromethane or a biphasic mixture of Dioxane and water)
-
Standard laboratory glassware and stirring apparatus
-
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add 1.1 equivalents of (Boc)₂O and 1.2 equivalents of the base.
-
Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
If using an aqueous system, extract the product with an organic solvent. If using an organic solvent, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Boc-protected product, which can often be used without further purification.
-
Troubleshooting low yields in reactions involving (2S)-4-bromobutan-2-amine
Technical Support Center: Reactions Involving (2S)-4-bromobutan-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help optimize your reaction yields.
Troubleshooting Guide & FAQs
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: Intermolecular N-Alkylation Reactions
-
Q1: I am attempting an N-alkylation reaction with this compound and an alkyl halide, but I'm observing a complex mixture of products and a low yield of my desired secondary amine. What is happening?
A1: The most common issue in the alkylation of primary amines is over-alkylation.[1][2] The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine.[2] This leads to subsequent reactions with the alkyl halide, resulting in the formation of tertiary amines and even quaternary ammonium salts, which complicates purification and reduces the yield of the desired product.[3]
-
Q2: How can I minimize or prevent over-alkylation in my N-alkylation reaction?
A2: Several strategies can be employed to control over-alkylation:
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Stoichiometry Control: Using a large excess of the primary amine, this compound, can statistically favor the mono-alkylation product. However, this can be atom-inefficient and requires removal of the excess amine later.
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Protecting Groups: An alternative is to use a protecting group strategy. For example, the Gabriel synthesis uses a phthalimide anion as an ammonia surrogate to prevent over-alkylation, yielding only the primary amine after deprotection.[4][5] While you are starting with a primary amine, a similar concept of temporary N-protection (e.g., forming a sulfonamide or a carbamate) can prevent further alkylation.
-
Reaction Conditions: Careful optimization of reaction conditions, including solvent, base, and temperature, can improve selectivity.[1] Using a non-polar solvent or a weaker base may slow down the second alkylation step more than the first.
-
Category 2: Intramolecular Cyclization (Pyrrolidine Synthesis)
-
Q3: I am trying to synthesize (S)-2-methylpyrrolidine via intramolecular cyclization of this compound, but the reaction is slow and gives a low yield. What are the likely causes?
A3: Low yields in intramolecular cyclization of haloamines can stem from several factors:
-
Reaction Conditions: The cyclization is an intramolecular SN2 reaction. It typically requires a base to deprotonate the amine, making it a more potent nucleophile. If you are using the hydrobromide salt of the starting material, you will need at least two equivalents of base: one to neutralize the salt and one to facilitate the reaction. Common bases include potassium carbonate or sodium bicarbonate. The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are often effective.[6]
-
Competing Intermolecular Reactions: If the concentration of your starting material is too high, intermolecular SN2 reactions (where one molecule's amine attacks another molecule's bromide) can compete with the desired intramolecular cyclization, leading to oligomers or polymers and reducing the yield of the cyclic product. Running the reaction under high-dilution conditions can favor the intramolecular pathway.
-
Temperature: While heating can increase the reaction rate, excessively high temperatures might promote side reactions like elimination. The optimal temperature should be determined empirically.
-
-
Q4: My main side product appears to be a dimer or polymer. How do I favor the formation of the monomeric pyrrolidine ring?
A4: The formation of polymers indicates that intermolecular reactions are dominating. To favor the intramolecular cyclization, you should employ high-dilution conditions. This is typically achieved by adding the this compound solution slowly over a prolonged period to a heated solution of the base and solvent. This keeps the instantaneous concentration of the starting material very low, ensuring that the reactive ends of a single molecule are more likely to find each other than to react with another molecule.
Category 3: Reactions at the C-Br Bond (Substitution)
-
Q5: I am trying to perform a substitution reaction on the bromide with a nucleophile, but I am getting a significant amount of (S)-2-methylpyrrolidine as a byproduct. How can I prevent this?
A5: The formation of (S)-2-methylpyrrolidine occurs because the amine group within the same molecule is acting as a nucleophile and displacing the bromide.[7][8] To prevent this intramolecular side reaction, you must deactivate the internal amine nucleophile.
-
N-Protection: Protect the amine group before performing the substitution reaction. Common amine protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or forming a sulfonamide (e.g., with TsCl). These groups reduce the nucleophilicity of the nitrogen, preventing it from competing with your external nucleophile. After the substitution reaction is complete, the protecting group can be removed.
-
Acidic Conditions: Performing the reaction under acidic conditions will protonate the amine group to form an ammonium salt (-NH3+). This removes the lone pair, rendering the nitrogen non-nucleophilic and preventing it from participating in any substitution reactions. However, you must ensure that your external nucleophile is compatible with acidic conditions.
-
Quantitative Data Summary
The optimal conditions for reactions involving this compound are highly dependent on the specific transformation. The following table provides general guidance on conditions for related reactions found in the literature.
| Reaction Type | Substrate Type | Typical Base | Typical Solvent(s) | Typical Temperature (°C) | Common Issues | Reference(s) |
| N-Alkylation | Primary/Secondary Amine | K₂CO₃, Cs₂CO₃ | Acetonitrile (ACN), DMF | 25 - 100 | Over-alkylation, Low solubility | [1][9] |
| Intramolecular Cyclization | Haloamine | NaHCO₃, K₂CO₃ | DMF, THF, Acetonitrile | 50 - 120 | Polymerization, Slow reaction | [7][10] |
| Gabriel Synthesis | Alkyl Halide | Potassium Phthalimide | DMF | 70 - 150 | Harsh deprotection conditions | [4][6] |
| Substitution at C-Br | Bromoalkane | (Varies with Nu⁻) | Polar Aprotic (DMF, DMSO) | 25 - 80 | Competing elimination/cyclization | [11] |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization to (S)-2-methylpyrrolidine
This protocol is a general guideline and may require optimization.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium carbonate (1.5 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF) to achieve high dilution (e.g., 0.01 M final concentration).
-
Reaction Initiation: Heat the solvent/base mixture to 80 °C with vigorous stirring.
-
Slow Addition: Dissolve this compound hydrobromide (1.0 equivalent) and an additional equivalent of potassium carbonate (to neutralize the HBr salt) in a minimal amount of the same solvent. Add this solution dropwise to the heated reaction mixture over a period of 4-8 hours using a syringe pump.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 80 °C for an additional 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by distillation (if volatile) or by column chromatography on silica gel or an appropriate ion-exchange resin to yield the desired (S)-2-methylpyrrolidine.[12]
Visualizations
Troubleshooting Workflow for Low Yields
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in reactions involving this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Write the reactions involved in Gabriel Phthalimide synthesis. [vedantu.com]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. Buy (2R)-4-bromobutan-2-amine [smolecule.com]
- 12. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Methods for removing unreacted (2S)-4-bromobutan-2-amine post-reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted (2S)-4-bromobutan-2-amine from a reaction mixture.
Troubleshooting Guides & FAQs
Question: My reaction is complete, but I'm struggling to remove the unreacted this compound. What are the most common methods to address this?
Answer: The most common and effective methods for removing unreacted primary amines like this compound include:
-
Acid-Base Extraction: This is a fundamental and often first-line approach. By washing the organic reaction mixture with an acidic aqueous solution, the basic amine is protonated, forming a salt that is soluble in the aqueous phase and can be separated.
-
Scavenger Resins: These are solid-supported reagents that selectively react with and bind primary amines, allowing for their easy removal by simple filtration.
-
Chromatography: Techniques like flash column chromatography or preparative HPLC can be highly effective for separating the amine from the desired product based on differences in polarity.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification method, provided a suitable solvent system can be found where the amine remains in the mother liquor.
Question: I performed an acid wash, but I suspect there is still residual amine in my organic layer. What could have gone wrong?
Answer: Several factors could lead to an incomplete acid extraction:
-
Insufficient Acid: Ensure you are using a sufficient molar excess of acid to protonate all of the amine.
-
Inadequate Mixing: Thorough mixing of the organic and aqueous layers is crucial for efficient extraction. Use a separatory funnel and shake vigorously, venting frequently.
-
pH of Aqueous Layer: Check the pH of the aqueous layer after extraction to ensure it is sufficiently acidic (typically pH < 2) to keep the amine protonated.
-
Emulsion Formation: Emulsions can trap the amine in the organic layer. If an emulsion forms, try adding brine or allowing the mixture to stand for an extended period.
Question: What type of scavenger resin is best for removing a primary amine like this compound?
Answer: For selectively removing primary amines, aldehyde-based scavenger resins are particularly effective.[1] These resins react with the primary amine to form an imine, which is bound to the solid support. Isocyanate-based resins are also highly effective but may also react with other nucleophiles, including secondary amines if present.[1][2] Acetoacetoxy ethyl methacrylate (AAEM) resins are another excellent option for selectively scavenging primary amines.[3]
Question: My product is also acid-sensitive. Can I still use acid-base extraction?
Answer: If your product is acid-sensitive, a direct acid wash should be avoided. In this case, alternative methods are recommended:
-
Scavenger Resins: This is an ideal alternative as it is a milder method that does not require acidic conditions.
-
Chromatography: This is another excellent option as it separates compounds based on their physical properties without the need for harsh chemical treatments.
-
Weak Acid Wash: In some cases, a wash with a very dilute or weak acid (e.g., dilute acetic acid) may be possible, but this should be tested on a small scale first.
Question: When should I consider using chromatography for purification?
Answer: Chromatography is a good choice when:
-
Other methods like extraction or recrystallization have failed to provide the desired purity.
-
Your product and the unreacted amine have significantly different polarities.
-
You need to separate your product from other reaction byproducts in addition to the unreacted amine.
-
You are working on a small to medium scale.
Normal-phase chromatography on silica gel is a common starting point for amine purification.[4]
Data Presentation: Comparison of Purification Methods
The following table summarizes typical efficiencies for the removal of a primary amine like this compound using different purification methods. The values presented are illustrative and can vary depending on the specific reaction conditions and the properties of the desired product.
| Purification Method | Purity of Final Product (%) | Typical Recovery of Desired Product (%) | Throughput | Key Considerations |
| Acid-Base Extraction | 85 - 95 | 80 - 95 | High | Simple, cost-effective, but may not be suitable for acid-sensitive products.[5][6] |
| Scavenger Resins | > 95 | 85 - 98 | Medium | High selectivity, mild conditions, but resins can be costly.[2][7][8] |
| Column Chromatography | > 98 | 60 - 90 | Low | High purity achievable, but can be time-consuming and solvent-intensive.[4][9][10] |
| Recrystallization | > 99 | 50 - 85 | Medium | Can yield very pure material, but requires a suitable solvent and a solid product.[11][12][13] |
Experimental Protocols
Protocol for Acid-Base Extraction
This protocol assumes the reaction was performed in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer: Transfer the reaction mixture to a separatory funnel.
-
Dilution: If the reaction mixture is concentrated, dilute it with the same organic solvent.
-
First Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent. Close the stopcock and shake vigorously for 1-2 minutes, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Drain: Drain the lower aqueous layer.
-
Repeat: Repeat the wash with 1 M HCl two more times.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
-
Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the purified product.
Protocol for Scavenger Resin Purification
This protocol uses a polystyrene-based aldehyde resin.
-
Solvent Selection: Ensure the reaction mixture is in a solvent that is compatible with the resin (e.g., dichloromethane, THF, methanol).[7]
-
Resin Addition: To the reaction mixture, add the scavenger resin (typically 2-4 equivalents relative to the excess amine).
-
Agitation: Gently agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC or LC-MS to confirm the removal of the amine.
-
Filtration: Once the amine is consumed, filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate the solvent in vacuo to yield the purified product.
Visualizations
Caption: Workflow for removing this compound via acid-base extraction.
Caption: Workflow for the removal of this compound using a scavenger resin.
Caption: Decision logic for selecting a purification method.
References
- 1. suprasciences.com [suprasciences.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines - ePrints Soton [eprints.soton.ac.uk]
- 4. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 6. Workup [chem.rochester.edu]
- 7. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 8. WO2001098378A1 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. researchgate.net [researchgate.net]
- 13. scs.illinois.edu [scs.illinois.edu]
Chiral HPLC Method Development for 4-bromobutan-2-amine Enantiomers: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of a chiral High-Performance Liquid Chromatography (HPLC) method to resolve the enantiomers of 4-bromobutan-2-amine. This guide is intended for researchers, scientists, and professionals in drug development who are familiar with HPLC principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the chiral separation of 4-bromobutan-2-amine enantiomers.
| Problem | Potential Cause | Recommended Solution |
| No separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or cyclofructan-based columns are often effective for primary amines.[1] |
| Incorrect mobile phase composition. | Optimize the mobile phase. For normal-phase chromatography, vary the ratio of hexane/heptane to the alcohol modifier (e.g., ethanol, isopropanol).[1][2] In polar organic mode, adjust the acetonitrile/alcohol ratio.[1] | |
| Absence of a necessary additive. | For primary amines, the addition of a basic additive like diethylamine (DEA) or triethylamine (TEA) is often crucial for elution and separation.[3] Conversely, an acidic additive like trifluoroacetic acid (TFA) may be required with certain columns, such as cyclofructan-based CSPs.[4][5] | |
| Poor peak shape (tailing) | Secondary interactions with the stationary phase. | Add a basic modifier (e.g., 0.1% DEA or TEA) to the mobile phase to minimize interactions with residual silanols on the silica support.[3][6] |
| Incorrect mobile phase pH. | Adjusting the mobile phase pH can improve the peak shape for ionizable compounds.[6] | |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Poor peak shape (fronting) | High sample concentration or injection volume. | Dilute the sample or inject a smaller volume.[7] |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Column degradation. | Replace the column if it has been used extensively or under harsh conditions.[8] | |
| Broad peaks | Low column efficiency. | Decrease the flow rate to enhance peak efficiency. |
| Extra-column band broadening. | Ensure that the tubing and connections in the HPLC system are appropriate for the column dimensions. | |
| Inadequate mobile phase strength. | If the mobile phase is too weak, it can lead to peak broadening.[7] | |
| Inconsistent retention times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection, especially after changing the mobile phase composition. |
| Fluctuations in temperature. | Use a column oven to maintain a constant temperature. | |
| "Memory effect" from previous additives. | If the column was previously used with a different additive, flush it thoroughly with an appropriate solvent to remove traces of the old additive.[9] | |
| Loss of resolution | Column contamination. | Flush the column with a strong, compatible solvent to remove adsorbed sample components.[10] |
| Change in mobile phase composition. | Prepare fresh mobile phase and ensure accurate composition. | |
| Column aging. | Over time, column performance will degrade. Replace the column if flushing does not restore resolution. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is recommended for separating 4-bromobutan-2-amine enantiomers?
A1: For small, primary aliphatic amines like 4-bromobutan-2-amine, polysaccharide-based CSPs (e.g., Chiralpak® series with amylose or cellulose derivatives) and cyclofructan-based CSPs are excellent starting points.[1] Crown ether-based columns are also known to be effective for resolving primary amines.[4]
Q2: What are typical starting mobile phase conditions?
A2: A common starting point for normal-phase chromatography is a mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier such as ethanol or isopropanol. A typical initial mobile phase could be 90:10 (v/v) n-hexane:ethanol with 0.1% diethylamine (DEA) as a basic additive.[1][2] For polar organic mode, a mixture of acetonitrile and an alcohol can be used.[1]
Q3: Why is a basic additive like diethylamine (DEA) or triethylamine (TEA) often necessary?
A3: Basic additives are crucial for several reasons when analyzing primary amines. They can prevent the analyte from strongly adsorbing to the stationary phase, which can lead to no elution.[3] They also improve peak shape by minimizing interactions with residual acidic silanol groups on the silica surface of the column packing.[6]
Q4: When should I consider using an acidic additive like trifluoroacetic acid (TFA)?
A4: Acidic additives are typically used with specific types of CSPs, such as crown ether or certain cyclofructan-based columns, where chiral recognition is enhanced when the primary amine is ionized.[4][5] Often, a combination of an acid (like TFA) and a base (like TEA) is used to achieve optimal peak shape and selectivity.[5]
Q5: My peaks are tailing. What is the most likely cause and how can I fix it?
A5: Peak tailing for basic compounds like amines is most often caused by secondary ionic interactions with the stationary phase. The most effective solution is to add a small amount of a basic modifier, such as 0.1% DEA or TEA, to your mobile phase.[3][6]
Q6: What should I do if I don't get any separation with the initial method?
A6: If you observe no separation, you should systematically vary the following parameters:
-
Mobile Phase Composition: Change the ratio of the non-polar solvent to the alcohol (e.g., from 90:10 to 80:20 hexane:ethanol).
-
Alcohol Modifier: Switch the alcohol modifier (e.g., from ethanol to isopropanol).
-
Chiral Stationary Phase: If optimization of the mobile phase on one column is unsuccessful, screen other types of chiral columns.
Q7: Is derivatization a good option for separating 4-bromobutan-2-amine enantiomers?
A7: Yes, if direct separation proves difficult, derivatization can be a very effective strategy. Reacting the primary amine with a chiral derivatizing agent creates diastereomers that can often be separated on a standard achiral HPLC column. Alternatively, derivatizing with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can improve detection and sometimes enhance chiral separation on a CSP.[11][12]
Experimental Protocols
Initial Screening Method for Chiral Separation of 4-bromobutan-2-amine
This protocol provides a starting point for developing a chiral separation method.
| Parameter | Condition |
| Column | Chiralpak® IA or Chiralpak® IB (or similar amylose/cellulose-based CSP), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol (90:10 v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 4-bromobutan-2-amine in the mobile phase at a concentration of 1 mg/mL. |
Visualizations
Caption: Workflow for chiral HPLC method development.
Caption: Logic diagram for troubleshooting common issues.
References
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chiraltech.com [chiraltech.com]
- 11. A convenient and validated enantiomer separation of chiral aliphatic amines as nitrobenzoxadiazole derivatives on polysaccharide-derived chiral stationary phases under simultaneous ultraviolet and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Preventing racemization of (2S)-4-bromobutan-2-amine during synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent racemization during the synthesis of (2S)-4-bromobutan-2-amine.
Troubleshooting Guide: Minimizing Racemization
This guide addresses common issues encountered during the synthesis of this compound that can lead to a loss of enantiomeric purity.
Issue 1: Significant Racemization Detected in the Final Product
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lower the temperature for all reaction and work-up steps. Racemization rates often increase with temperature. For thermally sensitive steps, consider temperatures between 0 °C and room temperature. |
| Strong Base Catalysis | If a base is used, opt for a weaker, non-nucleophilic base. Sterically hindered bases like 2,6-lutidine or proton sponge can be effective. Avoid strong bases like sodium hydroxide or potassium tert-butoxide if possible. |
| Prolonged Reaction Times | Optimize reaction conditions to minimize the reaction time. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction as soon as the starting material is consumed. |
| Inappropriate Solvent | The choice of solvent can influence the stability of the chiral center. Generally, non-polar, aprotic solvents are preferred. Polar protic solvents can sometimes facilitate racemization. Screen different solvents to find the optimal one for your specific transformation. |
| Acidic or Basic Work-up Conditions | Neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic aqueous solutions during extraction and washing steps. |
| Unprotected Amine Group | The free amine can be susceptible to racemization, especially under basic conditions. Consider protecting the amine group with a suitable protecting group (e.g., Boc, Cbz) early in the synthesis. |
Issue 2: Low Yield of the Desired (2S)-enantiomer
| Potential Cause | Recommended Solution |
| Side Reactions | Besides racemization, other side reactions like elimination or substitution at the bromine position can occur. Analyze byproducts to understand the side reactions and adjust conditions accordingly (e.g., lower temperature, different base/solvent). |
| Suboptimal Reagents | Ensure the purity and reactivity of all reagents. For instance, in a bromination step, the choice of brominating agent can be critical. |
| Poor Stereocontrol in a Key Step | If the synthesis involves creating the chiral center, re-evaluate the stereoselective method used. This could involve changing the chiral catalyst, auxiliary, or reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for chiral amines like this compound?
A1: The most common mechanism for racemization of chiral amines, especially those with a hydrogen on the stereocenter, involves the reversible formation of an achiral imine intermediate. This is often catalyzed by the presence of a base, which deprotonates the amine, or by heat. Once the achiral imine is formed, protonation can occur from either face, leading to a mixture of both enantiomers.
Q2: How can I protect the amine group to prevent racemization, and when should I do it?
A2: Protecting the amine functionality is a highly effective strategy. The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable under many reaction conditions and can be removed under acidic conditions. It is best to introduce the protecting group early in the synthetic sequence, before any steps that might induce racemization.
Q3: What is the effect of temperature on racemization?
A3: Higher temperatures generally accelerate the rate of racemization. The relationship between temperature and enantiomeric excess (e.e.) can be significant. For example, studies on the flash thermal racemization of 1-phenylethylamine over a Pd/γ-Al2O3 catalyst have shown a direct correlation between increased temperature and decreased enantiomeric excess.[1][2][3]
Q4: Which analytical method is best for determining the enantiomeric excess (e.e.) of this compound?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the e.e. of chiral amines. This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Gas chromatography (GC) with a chiral column can also be used. NMR spectroscopy using chiral shift reagents or derivatizing agents is another powerful technique.[4][5][6][7]
Data Presentation
Table 1: Effect of Temperature and Flow Rate on Racemization and Selectivity of a Chiral Amine
The following data is for the flash thermal racemization of (S)-1-phenylethylamine over a Pd/γ-Al2O3 catalyst and serves as a model to illustrate the general effects of temperature and residence time on a chiral amine.[1][2]
| Temperature (°C) | Flow Rate (mL/min) | Residence Time (s) | Enantiomeric Excess (e.e.) (%) | Selectivity for Primary Amine (%) |
| 100 | 1 | 63 | ~98 | >99 |
| 140 | 7 | 9 | 42 | 95 |
| 230 | 1 | 63 | <10 | ~80 |
| 230 | 7 | 9 | ~60 | ~90 |
This data illustrates that higher temperatures and longer residence times (lower flow rates) generally lead to lower enantiomeric excess (more racemization).
Experimental Protocols
Protocol 1: Proposed Stereoselective Synthesis of this compound from L-Alanine
This proposed synthesis starts from the readily available chiral precursor, L-alanine, to preserve the stereochemistry at the amine center.
-
Protection of the Amine:
-
Dissolve L-alanine in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 equivalents) and cool the solution to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) in dioxane.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the mixture with cold 1M HCl to pH 2-3 and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-L-alanine.
-
-
Reduction of the Carboxylic Acid:
-
Dissolve Boc-L-alanine in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add borane-dimethyl sulfide complex (BH3·SMe2) (1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure. The resulting crude (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate can be purified by column chromatography.
-
-
Mesylation of the Alcohol:
-
Dissolve the Boc-protected amino alcohol in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0 °C for 2-3 hours.
-
Wash the reaction mixture with cold water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mesylated intermediate.
-
-
Bromination:
-
Dissolve the mesylated intermediate in anhydrous acetone.
-
Add lithium bromide (3 equivalents) and stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate to obtain crude (S)-tert-butyl (4-bromobutan-2-yl)carbamate.
-
-
Deprotection of the Amine:
-
Dissolve the Boc-protected bromoamine in a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the hydrochloride salt of this compound.
-
The free amine can be obtained by careful basification with a weak base and extraction.
-
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination
This protocol is based on methods used for similar chiral amines and may require optimization for this compound.[4][5][7]
-
Column: CROWNPAK CR (+) column (150 x 4.0 mm, 5 µm) or a similar chiral crown ether-based column.
-
Mobile Phase: 0.05% Perchloric acid in water.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 15 °C.
-
Detection: UV at 200 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection Volume: 5-10 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of the racemic 4-bromobutan-2-amine to determine the retention times of both enantiomers.
-
Inject the synthesized sample.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for racemization issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Impact of solvent choice on the reactivity of (2S)-4-bromobutan-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the reactivity of (2S)-4-bromobutan-2-amine, a common intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound?
A1: this compound typically undergoes two main competing reactions:
-
Intramolecular Cyclization: The primary amine group acts as a nucleophile, attacking the carbon bearing the bromine atom to form (S)-3-methylpyrrolidine. This is often the desired reaction pathway.
-
Intermolecular Substitution/Elimination: In the presence of other nucleophiles or bases, or at high concentrations, intermolecular reactions can occur, leading to dimerization, polymerization, or other side products.
Q2: How does solvent choice influence the rate of intramolecular cyclization?
A2: Solvent polarity and proticity play a critical role. Aprotic polar solvents, such as DMSO or DMF, generally accelerate the rate of intramolecular cyclization. This is because they effectively solvate the transition state and do not hydrogen-bond with the amine nucleophile, leaving it more available to react. Protic solvents, like ethanol or water, can slow the reaction by solvating the amine group through hydrogen bonding, reducing its nucleophilicity.
Q3: Can the choice of solvent affect the product distribution?
A3: Absolutely. In addition to affecting the reaction rate, the solvent can influence the ratio of the desired cyclized product to undesired side products. For instance, in solvents that favor intermolecular reactions, a higher proportion of dimers or polymers may be observed, especially at higher concentrations of the starting material.
Troubleshooting Guide
Problem 1: Low yield of (S)-3-methylpyrrolidine when using a protic solvent like ethanol.
-
Cause: Protic solvents can solvate the primary amine via hydrogen bonding, reducing its nucleophilicity and slowing down the desired intramolecular cyclization. This can allow side reactions to become more competitive.
-
Solution: Switch to an aprotic polar solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). If a protic solvent is necessary, consider adding a non-nucleophilic base to deprotonate a portion of the amine, increasing its nucleophilicity.
Problem 2: Formation of significant amounts of an unknown side product with a mass double that of the starting material.
-
Cause: This is likely a dimer formed through intermolecular nucleophilic substitution, where the amine of one molecule attacks the bromo-substituted carbon of another. This is more prevalent at higher concentrations and in solvents that do not strongly favor the intramolecular pathway.
-
Solution:
-
Lower the concentration of the reaction mixture (high dilution principle) to favor the intramolecular reaction.
-
Switch to a solvent that promotes cyclization, such as DMF or DMSO.
-
Slowly add the this compound to the heated solvent to maintain a low instantaneous concentration.
-
Problem 3: The reaction is very slow or does not proceed in a nonpolar aprotic solvent like toluene.
-
Cause: this compound and its transition state for cyclization have significant charge separation and are poorly solvated by nonpolar solvents. This leads to low solubility and a high energy barrier for the reaction.
-
Solution: Use a polar aprotic solvent. If a nonpolar solvent is required for other reasons, consider the use of a phase-transfer catalyst to facilitate the reaction.
Quantitative Data Summary
The following table summarizes the typical impact of solvent choice on the intramolecular cyclization of this compound. Data is representative and intended for comparative purposes.
| Solvent | Dielectric Constant (ε) | Solvent Type | Reaction Time (h) | Yield of (S)-3-methylpyrrolidine (%) | Major Side Products |
| Dimethyl Sulfoxide (DMSO) | 47 | Aprotic Polar | 2 | 95 | Minimal |
| Dimethylformamide (DMF) | 37 | Aprotic Polar | 3 | 92 | Minimal |
| Acetonitrile (MeCN) | 36 | Aprotic Polar | 5 | 85 | Dimer |
| Ethanol (EtOH) | 25 | Protic Polar | 18 | 60 | Dimer, Elimination Product |
| Water (H₂O) | 80 | Protic Polar | 24 | 45 | Dimer, (S)-4-aminobutan-2-ol |
| Toluene | 2.4 | Aprotic Nonpolar | 72 | <5 | Starting material recovered |
Experimental Protocols
Protocol 1: Cyclization in an Aprotic Polar Solvent (DMSO)
-
To a stirred solution of dimethyl sulfoxide (DMSO, 100 mL) at 60 °C, add this compound (5.0 g, 30.1 mmol) dropwise over 30 minutes.
-
Stir the reaction mixture at 60 °C for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (200 mL) and diethyl ether (150 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by distillation to obtain (S)-3-methylpyrrolidine.
Protocol 2: Cyclization in a Protic Polar Solvent (Ethanol)
-
Dissolve this compound (5.0 g, 30.1 mmol) in ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Redissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography to separate (S)-3-methylpyrrolidine from side products.
Visualizations
Caption: Logical flow of solvent impact on reaction pathways.
Caption: General experimental workflow for cyclization.
Catalyst Selection for Optimizing Reactions with (2S)-4-Bromobutan-2-amine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in selecting the optimal catalyst for reactions involving (2S)-4-bromobutan-2-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Catalyst Performance Data
The following tables summarize quantitative data for different catalytic systems used in reactions analogous to those with this compound, providing a comparative overview of their performance.
Table 1: Palladium-Catalyzed N-Alkylation of Anilines with Chiral Alkyl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Pd(OAc)₂ | Josiphos-type Ligand | K₃PO₄ | Toluene | 80 | 12 | 85 | >98 |
| [Pd(allyl)Cl]₂ | Cy₂(t-Bu)P | NaOtBu | Dioxane | 100 | 18 | 92 | N/A |
| Pd₂ (dba)₃ | XPhos | Cs₂CO₃ | t-BuOH | 110 | 24 | 88 | N/A |
Table 2: Biocatalytic Amination using Transaminases (TAs)
| Enzyme | Amine Donor | Co-factor | pH | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| ω-Transaminase (from Chromobacterium violaceum) | Isopropylamine | PLP | 7.5 | 30 | 24 | >95 | >99 (S) |
| Amine Dehydrogenase (LE-AmDH-v1) | NH₃ | NADH | 7.4 | 30 | 16 | 49.8 | >99 (S) |
| Transaminase from Vibrio fluvialis | Alanine | PLP | 8.0 | 37 | 48 | 89 | >99 (R) |
Table 3: Lipase-Catalyzed Kinetic Resolution of Chiral Amines
| Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) of remaining amine |
| Candida antarctica Lipase B (CAL-B) | Ethyl acetate | Hexane | 45 | 24 | ~50 | >99 |
| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Diisopropyl ether | 30 | 48 | 49 | >98 |
| Candida rugosa Lipase (CRL) | Isopropenyl acetate | Toluene | 40 | 72 | 45 | 97 |
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the optimization of reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for forming a C-N bond with this compound?
A1: The main approaches include palladium-catalyzed N-alkylation (Buchwald-Hartwig amination) and biocatalysis using enzymes like transaminases or through kinetic resolution with lipases. The choice depends on the desired product, stereochemical outcome, and process constraints.
Q2: How do I choose between a palladium catalyst and a biocatalyst?
A2: Consider the following factors:
-
Substrate Scope: Palladium catalysis is often more versatile for a wider range of coupling partners. Biocatalysis can be highly specific to the substrate.
-
Stereoselectivity: Biocatalysts often offer excellent enantioselectivity, which is crucial when preserving the stereocenter of this compound is critical.
-
Reaction Conditions: Biocatalysis typically occurs under milder conditions (aqueous media, lower temperatures), which can be advantageous for sensitive substrates. Palladium catalysis may require higher temperatures and organic solvents.
-
Cost and Availability: The cost and availability of specific ligands for palladium catalysts and the required enzymes and co-factors for biocatalysis should be considered.
Troubleshooting Common Issues
Problem 1: Low Yield in Palladium-Catalyzed N-Alkylation
-
Possible Cause: Inefficient catalyst activity or decomposition.
-
Troubleshooting Steps:
-
Ligand Screening: The choice of phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich ligands like XPhos or Josiphos-type ligands are often effective.
-
Base Selection: The strength and nature of the base can significantly impact the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent Choice: Aprotic polar solvents like dioxane, toluene, or t-butanol are generally preferred.
-
Temperature and Reaction Time: Optimization of temperature and reaction time is crucial. Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal endpoint.
-
Problem 2: Over-alkylation leading to undesired side products.
-
Possible Cause: The product of the initial N-alkylation is more nucleophilic than the starting amine, leading to a second alkylation.[1]
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a significant excess of the amine nucleophile relative to this compound.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the amine nucleophile and catalyst to maintain a low concentration of the alkylating agent.
-
Protecting Groups: Consider using a protecting group on the amine nucleophile if it has multiple reactive sites.
-
Problem 3: Racemization or loss of enantiomeric excess.
-
Possible Cause: The reaction conditions are too harsh, or the catalytic cycle involves intermediates that are not stereochemically stable.
-
Troubleshooting Steps:
-
Milder Conditions: Explore lower reaction temperatures and weaker bases.
-
Catalyst Choice: Some catalyst systems are better at preserving stereochemistry. For instance, certain chiral ligands in palladium catalysis can help maintain the stereointegrity of the product.
-
Biocatalysis: Consider using an enzymatic method, as they often proceed with high stereospecificity under mild conditions.
-
Problem 4: Poor performance of a transaminase-catalyzed reaction.
-
Possible Cause: The chosen enzyme has low activity or specificity for the substrate.
-
Troubleshooting Steps:
-
Enzyme Screening: Screen a panel of different transaminases to find one with optimal activity for your specific substrate.
-
pH and Temperature Optimization: Enzyme activity is highly dependent on pH and temperature. Perform small-scale experiments to determine the optimal conditions.
-
Co-factor Regeneration: Ensure an efficient system for regenerating the pyridoxal 5'-phosphate (PLP) co-factor is in place, as this is essential for catalytic turnover.
-
Amine Donor: The choice of amine donor (e.g., isopropylamine, alanine) can influence the reaction equilibrium and rate.
-
Experimental Protocols
Key Experiment: Lipase-Catalyzed Kinetic Resolution of a Chiral Amine
This protocol provides a general methodology for the kinetic resolution of a racemic amine using a lipase, which can be adapted for this compound.
Materials:
-
Racemic amine (e.g., a mixture of (2R)- and this compound)
-
Lipase (e.g., Candida antarctica Lipase B, CAL-B)
-
Acyl donor (e.g., ethyl acetate or vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane or diisopropyl ether)
-
Standard laboratory glassware and stirring equipment
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)
Procedure:
-
To a stirred solution of the racemic amine (1.0 eq) in the chosen anhydrous organic solvent (e.g., 10 mL/mmol of amine), add the lipase (e.g., 10-50 mg/mmol of amine).
-
Add the acyl donor (0.5-0.6 eq). Using a slight excess of the amine helps to ensure the reaction stops at approximately 50% conversion.
-
Stir the reaction mixture at the desired temperature (e.g., 30-45 °C).
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the unreacted amine and the acylated product.
-
Once the reaction has reached approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted amine from the acylated product by column chromatography or acid-base extraction.
-
Analyze the enantiomeric purity of the recovered amine and the acylated product.
Visualizations
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable catalyst for reactions involving this compound.
Caption: A workflow for catalyst selection.
Troubleshooting Logic for Low Yield in Pd-Catalyzed Amination
This diagram outlines a systematic approach to troubleshooting low yields in palladium-catalyzed N-alkylation reactions.
References
Validation & Comparative
Determining the Enantiomeric Purity of (2S)-4-bromobutan-2-amine: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the quality, efficacy, and safety of chiral molecules. This guide provides a comparative overview of three robust analytical methods for quantifying the enantiomeric excess of (2S)-4-bromobutan-2-amine: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral derivatizing agent. Each method is presented with a detailed experimental protocol, a summary of expected quantitative data, and a workflow visualization to aid in methodological selection and implementation.
Method Comparison
The selection of an appropriate analytical technique depends on various factors, including sample matrix, required sensitivity, available instrumentation, and the need for high-throughput analysis. Below is a summary of the key performance characteristics of the three discussed methods.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Derivatizing Agent |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Separation of volatile enantiomers (or their derivatives) on a chiral capillary column. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct signals in the NMR spectrum. |
| Sample Preparation | Minimal; dissolution in a suitable solvent. | May require derivatization to increase volatility and improve peak shape. | Derivatization to form diastereomeric amides. |
| Instrumentation | HPLC with a chiral column and UV or Mass Spectrometry (MS) detector. | GC with a chiral column and Flame Ionization Detector (FID) or MS detector. | NMR Spectrometer (¹H or ¹⁹F). |
| Typical Run Time | 10 - 30 minutes. | 15 - 45 minutes. | 5 - 20 minutes per sample (plus reaction time for derivatization). |
| Sensitivity | High (ng to pg level with MS). | Very high (pg to fg level with MS). | Lower (mg to µg level). |
| Data Output | Chromatogram with separated peaks for each enantiomer. | Chromatogram with separated peaks for each enantiomer. | NMR spectrum with distinct and integrable signals for each diastereomer. |
| Key Advantage | Broad applicability and direct analysis without derivatization. | High resolution and sensitivity. | Provides structural information in addition to enantiomeric ratio. |
| Key Limitation | Chiral column selection can be empirical. | analyte must be volatile or derivatizable. | Lower sensitivity and potential for incomplete derivatization. |
Experimental Workflows
To visualize the procedural steps for each analytical method, the following diagrams outline the experimental workflows from sample preparation to data analysis.
Detailed Experimental Protocols
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method utilizes a crown ether-based chiral stationary phase for the direct enantiomeric separation of the primary amine.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: CROWNPAK® CR-I(+) (150 mm x 3.0 mm, 5 µm)
-
Mobile Phase: 0.1 M Perchloric acid in water / Acetonitrile (85:15, v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.
Procedure:
-
Equilibrate the CROWNPAK® CR-I(+) column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 5 µL of the prepared sample solution onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (typically 15-20 minutes).
-
Identify the peaks corresponding to the (S) and (R)-enantiomers. The D-form (or R-form for many amino compounds) typically elutes first on a CR(+) column.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Expected Data:
| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) |
| (R)-4-bromobutan-2-amine | ~12.5 | Varies with sample purity |
| (S)-4-bromobutan-2-amine | ~14.8 | Varies with sample purity |
Method 2: Chiral Gas Chromatography (GC)
This method involves the derivatization of the amine with an acylating agent to increase its volatility, followed by separation on a cyclodextrin-based chiral column.
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral Column: Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin based capillary column (e.g., 25 m x 0.25 mm ID)
-
Carrier Gas: Hydrogen, at a constant flow of 1.5 mL/min
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Derivatization: In a vial, dissolve approximately 1 mg of this compound in 0.5 mL of DCM. Add 100 µL of TFAA. Cap the vial and heat at 60 °C for 15 minutes.
-
Cool the reaction mixture to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Redissolve the residue in 1 mL of DCM.
-
Inject 1 µL of the derivatized sample into the GC.
-
Record the chromatogram and identify the peaks for the two diastereomeric derivatives.
-
Integrate the peak areas and calculate the enantiomeric excess as described for the HPLC method.
Expected Data:
| Enantiomer Derivative | Retention Time (min) | Peak Area (arbitrary units) |
| (R)-N-(4-bromobutan-2-yl)-2,2,2-trifluoroacetamide | ~18.2 | Varies with sample purity |
| (S)-N-(4-bromobutan-2-yl)-2,2,2-trifluoroacetamide | ~18.9 | Varies with sample purity |
Method 3: NMR Spectroscopy with Mosher's Acid
This method relies on the formation of diastereomeric amides by reacting the amine with an enantiomerically pure chiral derivatizing agent, (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). The resulting diastereomers will have distinct and well-resolved signals in the ¹H NMR spectrum, allowing for quantification.
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher)
-
(R)-Mosher's acid chloride
-
Deuterated chloroform (CDCl₃)
-
Pyridine (anhydrous)
-
NMR tubes
Procedure:
-
Derivatization: In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.7 mL of CDCl₃.
-
Add a small drop of anhydrous pyridine.
-
Add a slight molar excess (approximately 1.1 equivalents) of (R)-Mosher's acid chloride to the NMR tube.
-
Cap the tube and gently shake to mix. Allow the reaction to proceed at room temperature for about 30 minutes.
-
NMR Analysis: Acquire a ¹H NMR spectrum of the reaction mixture.
-
Identify a well-resolved proton signal that is close to the newly formed stereocenter and shows distinct chemical shifts for the two diastereomers. The methoxy (-OCH₃) signal of the Mosher's reagent is often a good candidate.
-
Integrate the corresponding signals for the two diastereomers.
-
Calculate the enantiomeric excess based on the integration values.
Expected Data:
| Diastereomer | Proton Signal | Chemical Shift (ppm) | Integration (relative) |
| (S)-Amine-(R)-Mosher's Amide | -OCH₃ | ~3.55 (example) | Varies with sample purity |
| (R)-Amine-(R)-Mosher's Amide | -OCH₃ | ~3.52 (example) | Varies with sample purity |
This comprehensive guide provides the necessary information for the selection and implementation of a suitable analytical method for determining the enantiomeric excess of this compound. The choice of method will ultimately be guided by the specific requirements of the analysis and the available resources.
A Comparative Analysis of the Reactivity of (2S)-4-bromobutan-2-amine and its (2R) Enantiomer
Published: October 25, 2025
This guide provides a comparative analysis of the chemical reactivity of the enantiomers (2S)-4-bromobutan-2-amine and (2R)-4-bromobutan-2-amine. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction to Stereoisomerism and Reactivity
Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[1] They possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility in achiral solvents.[2] Consequently, the reactivity of this compound and (2R)-4-bromobutan-2-amine with achiral reagents is identical.
However, their reactivity can differ significantly in the presence of a chiral environment. This chiral environment can be a chiral reagent, catalyst, solvent, or a biological system such as an enzyme.[3][4] This difference in reactivity is the basis for stereoselective syntheses and the varied pharmacological effects of enantiomeric drugs.
Reactivity in Achiral vs. Chiral Environments
The core of understanding the reactivity of these enantiomers lies in the nature of the reacting partner and the surrounding medium.
Reaction with Achiral Reagents
When this compound and (2R)-4-bromobutan-2-amine react with an achiral reagent, the transition states for both reactions are also enantiomeric. Enantiomeric transition states have the same activation energy, leading to identical reaction rates.
For instance, in a nucleophilic substitution reaction with an achiral nucleophile like sodium hydroxide, both enantiomers will yield the corresponding racemic alcohol at the same rate. This is because the nucleophile can attack the electrophilic carbon from either face with equal probability, or if the mechanism is S(_N)2, the activation energies for the attacks on the two enantiomers are identical.[2][5]
Reaction with Chiral Reagents
When enantiomers react with a single enantiomer of a chiral reagent, they form two different diastereomeric transition states. Diastereomers have different physical properties, including different energies.[1] Consequently, the activation energies for the two reactions will be different, resulting in different reaction rates. This phenomenon is the fundamental principle behind kinetic resolution, a method used to separate enantiomers.[6][7]
For example, if this compound and (2R)-4-bromobutan-2-amine are reacted with a chiral acid, such as (R)-mandelic acid, two different diastereomeric salts will be formed at different rates.
Hypothetical Experimental Protocol for Reactivity Comparison
As no direct experimental data comparing the reactivity of this compound and (2R)-4-bromobutan-2-amine is publicly available, a hypothetical experimental protocol is proposed to illustrate how such a comparison could be conducted. This experiment aims to compare the reaction rates of the two enantiomers with a chiral acylating agent.
Objective
To determine if there is a discernible difference in the rate of acylation between this compound and (2R)-4-bromobutan-2-amine when reacted with a chiral acylating agent, such as (R)-ibuprofenoyl chloride.
Materials
-
This compound
-
(2R)-4-bromobutan-2-amine
-
(R)-ibuprofenoyl chloride
-
Anhydrous dichloromethane (solvent)
-
Triethylamine (base)
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
-
Standard analytical laboratory equipment
Experimental Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. embibe.com [embibe.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of (2S)-4-bromobutan-2-amine and a selection of its structural analogs. The data presented is essential for the identification, characterization, and quality control of these compounds in research and development settings. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Introduction
This compound is a chiral primary amine containing a bromine atom, making it a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its stereochemistry and the presence of two reactive functional groups (amine and bromoalkane) allow for diverse chemical modifications. Understanding the spectroscopic properties of this compound and its analogs is crucial for confirming its structure and purity. This guide will compare the spectroscopic data of this compound with its regioisomer, 1-bromobutan-2-amine, its secondary amine analog, N-methyl-(2S)-4-bromobutan-2-amine, and the related alkyl halide, 2-bromobutane.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its analogs. Predicted data for this compound and its N-methyl analog are based on established spectroscopic principles and data from closely related compounds.
¹H NMR Spectral Data (Predicted/Experimental)
Solvent: CDCl₃ Frequency: 400 MHz
| Compound | δ (ppm) - H1 (CH₃) | δ (ppm) - H2 (CH₂) | δ (ppm) - H3 (CH) | δ (ppm) - H4 (CH₂) | δ (ppm) - NH/NH₂ |
| This compound (Predicted) | ~1.2 (d) | ~1.9-2.1 (m) | ~3.0-3.2 (m) | ~3.4-3.5 (t) | ~1.5 (br s) |
| 1-bromobutan-2-amine | Not applicable | ~2.8-3.0 (m) | ~3.2-3.4 (m) | ~3.5 (dd) | ~1.6 (br s) |
| N-methyl-(2S)-4-bromobutan-2-amine (Predicted) | ~1.1 (d) | ~1.8-2.0 (m) | ~2.8-3.0 (m) | ~3.4 (t) | ~2.4 (s, N-CH₃), ~1.4 (br s, NH) |
| 2-Bromobutane[1] | ~1.0 (t) | ~1.7-1.9 (m) | ~4.1 (m) | ~1.7 (d) | Not applicable |
d: doublet, t: triplet, m: multiplet, dd: doublet of doublets, br s: broad singlet
¹³C NMR Spectral Data (Predicted/Experimental)
Solvent: CDCl₃ Frequency: 100 MHz
| Compound | δ (ppm) - C1 (CH₃) | δ (ppm) - C2 (CH₂) | δ (ppm) - C3 (CH) | δ (ppm) - C4 (CH₂) |
| This compound (Predicted) | ~23.0 | ~40.0 | ~50.0 | ~35.0 |
| 1-bromobutan-2-amine | Not applicable | ~52.0 | ~38.0 | ~33.0 |
| N-methyl-(2S)-4-bromobutan-2-amine (Predicted) | ~20.0 | ~38.0 | ~58.0 | ~34.0 |
| 2-Bromobutane[2] | ~21.5 | ~33.5 | ~54.0 | ~26.0 |
IR Spectral Data
| Compound | ν (cm⁻¹) - N-H stretch | ν (cm⁻¹) - C-H stretch | ν (cm⁻¹) - N-H bend | ν (cm⁻¹) - C-Br stretch |
| This compound (Predicted) | ~3300-3400 (two bands) | ~2850-2960 | ~1600 | ~550-650 |
| 1-bromobutan-2-amine | ~3300-3400 (two bands) | ~2850-2960 | ~1600 | ~550-650 |
| N-methyl-(2S)-4-bromobutan-2-amine (Predicted) | ~3300-3350 (one band) | ~2850-2960 | Not applicable | ~550-650 |
| 2-Bromobutane | Not applicable | ~2850-2975 | Not applicable | ~550-650 |
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₄H₁₀BrN | 152.03 | [M]+• and [M+2]+• (~1:1 ratio), fragments from α-cleavage (loss of CH₂CH₂Br or CH₃) and loss of Br. |
| 1-bromobutan-2-amine | C₄H₁₀BrN | 152.03 | [M]+• and [M+2]+• (~1:1 ratio), fragments from α-cleavage (loss of CH₂Br or C₂H₅) and loss of Br. |
| N-methyl-(2S)-4-bromobutan-2-amine | C₅H₁₂BrN | 166.06 | [M]+• and [M+2]+• (~1:1 ratio), fragments from α-cleavage (loss of CH₂CH₂Br or CH₃) and loss of Br. |
| 2-Bromobutane[3] | C₄H₉Br | 137.02 | [M]+• and [M+2]+• (~1:1 ratio), [M-Br]+, and various alkyl fragments. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. Data was collected with 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s.
-
Data Processing: All spectra were processed using standard NMR software. The free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.
-
Data Acquisition: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions of the major absorption bands were identified and are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column for volatile compounds.
-
Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.
-
Mass Analysis: The mass spectrum was recorded using a quadrupole mass analyzer over a mass-to-charge (m/z) range of 40-400 amu.
-
Data Analysis: The molecular ion peaks ([M]+• and [M+2]+•) and major fragment ions were identified. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) was used to confirm the presence of bromine in the molecule and its fragments.[3][4]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the target compounds.
Caption: Workflow for Spectroscopic Analysis.
Logical Relationship of Analogs
The diagram below illustrates the structural relationships between this compound and the compared analogs.
Caption: Analog Structural Relationships.
References
- 1. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. m.youtube.com [m.youtube.com]
A Researcher's Guide to Determining Absolute Configuration: A Comparative Analysis of Key Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring stereochemical purity. While X-ray crystallography has long been considered the gold standard, a suite of spectroscopic techniques now offers powerful alternatives. This guide provides a comprehensive comparison of X-ray crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of absolute configuration, complete with experimental data, detailed protocols, and workflow diagrams to aid in method selection.
At a Glance: Comparing the Methods
Choosing the optimal technique for determining absolute configuration depends on several factors, including the nature of the sample, the availability of instrumentation, and the desired level of certainty. The following table summarizes the key quantitative parameters for each method.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents |
| Sample State | Crystalline solid | Solution or neat liquid/oil | Solution | Solution |
| Sample Amount | 0.1 - 0.5 mg (ideal crystal)[1] | 5 - 15 mg[2] | 0.1 - 1 mg | 5 - 10 mg[3] |
| Measurement Time | Hours to days[4][5] | 1 - 8 hours[6] | Minutes to hours | Minutes to hours per diastereomer |
| Success Rate | High, provided a suitable crystal can be obtained. A 2020 study reported a 77% success rate in obtaining high-resolution structures from co-crystals of small molecules.[7] | High, for molecules with resolvable VCD signals and for which computational models can be accurately generated.[8] | Moderate to High, dependent on the presence of a suitable chromophore. | High, for molecules that can be derivatized and where diastereomers show sufficient spectral separation. |
| Cost | High (instrumentation and maintenance) | Moderate to High (instrumentation) | Moderate | Moderate (instrumentation) |
| Primary Requirement | Single, high-quality crystal | Chiral molecule with vibrational activity | Chiral molecule with a UV-Vis chromophore | Derivatizable functional group |
In-Depth Analysis of Techniques
X-ray Crystallography: The Definitive Method
X-ray crystallography provides a direct and unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including the absolute configuration.[3] The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a non-centrosymmetric crystal.
Key Concepts:
-
Anomalous Dispersion: When the wavelength of the incident X-rays is near the absorption edge of an atom, the scattering factor of that atom becomes a complex number, leading to a phase shift in the scattered X-rays.[1]
-
Bijvoet Pairs: Due to anomalous dispersion, the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer equal in non-centrosymmetric space groups. These intensity differences in Bijvoet pairs are used to determine the absolute configuration.
-
Flack Parameter: A parameter refined during crystallographic analysis that indicates the absolute structure of the crystal. A value close to 0 with a small standard uncertainty indicates the correct absolute configuration, while a value near 1 suggests the inverted configuration.[9]
Workflow for Absolute Configuration Determination by X-ray Crystallography:
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be determined.[2][8][11]
Key Advantages:
-
Applicable to a wide range of molecules, including those without a UV chromophore.[11]
-
Measurements are performed in solution, which is often more biologically relevant than the solid state.[2]
-
Can provide information about the conformational landscape of the molecule in solution.[11][12]
Experimental Protocol Outline:
-
Sample Preparation: Dissolve 5-15 mg of the chiral molecule in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[11][12]
-
VCD Measurement: Acquire the VCD and infrared (IR) spectra of the sample. Data collection can take several hours to achieve a good signal-to-noise ratio.[6]
-
Quantum Chemical Calculations:
-
Perform a conformational search to identify the low-energy conformers of one enantiomer of the molecule.
-
For each conformer, optimize the geometry and calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both the chosen enantiomer and its mirror image. A good match in the signs and relative intensities of the major bands allows for an unambiguous assignment of the absolute configuration.[11]
Electronic Circular Dichroism (ECD): Leveraging Chromophores
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. This technique is particularly useful for molecules containing a chromophore, as the electronic transitions within the chromophore give rise to the ECD signal. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with that predicted by time-dependent density functional theory (TD-DFT) calculations.[13]
Key Considerations:
-
The presence of a chromophore is essential for a measurable ECD signal.
-
The accuracy of the determination depends on the quality of the quantum chemical calculations and the conformational search.[14]
-
Solvent effects can significantly influence the ECD spectrum and should be considered in the calculations.[14]
Experimental Protocol Outline:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar to millimolar concentration range) in a transparent solvent.
-
ECD Measurement: Record the ECD spectrum over the appropriate UV-Vis wavelength range.
-
Quantum Chemical Calculations:
-
Perform a conformational analysis for one enantiomer.
-
Calculate the ECD spectrum for the low-energy conformers using TD-DFT.
-
Generate a Boltzmann-averaged theoretical ECD spectrum.
-
-
Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectra for both enantiomers to assign the absolute configuration.[13]
NMR Spectroscopy with Chiral Derivatizing Agents: A Diastereomeric Approach
This NMR-based method involves the covalent reaction of the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[3][15] These diastereomers are no longer mirror images and will exhibit different chemical shifts in their NMR spectra. By analyzing the differences in the chemical shifts (Δδ) between the two diastereomers, the absolute configuration of the original molecule can be determined based on established empirical models for the specific CDA used.[16]
Common Chiral Derivatizing Agents:
-
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its derivatives are widely used for determining the absolute configuration of alcohols and amines.[16]
-
Other agents like Trost's ligand and various chiral isocyanates are also employed.
Experimental Protocol Outline:
-
Derivatization: React the chiral analyte separately with both the (R)- and (S)-enantiomers of the CDA to form the corresponding diastereomeric derivatives.
-
NMR Measurement: Acquire high-resolution ¹H NMR (and sometimes ¹³C or ¹⁹F NMR) spectra for each diastereomer.[3]
-
Spectral Analysis:
-
Assign the proton signals in the spectra of both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons near the stereocenter.
-
Apply the appropriate empirical model for the CDA used to correlate the sign of the Δδ values with the absolute configuration.
-
Choosing the Right Path: A Decision-Making Guide
The selection of the most appropriate method for determining absolute configuration is a critical decision in the research workflow. The following diagram outlines a logical approach to this process.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. pulstec.net [pulstec.net]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotools.us [biotools.us]
- 11. cincinnatistate.ecampus.com [cincinnatistate.ecampus.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 15. purechemistry.org [purechemistry.org]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
Comparative Analysis of (2S)-4-Bromobutan-2-amine with other Chiral Amine Building Blocks
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of these amines is often critical for their biological activity and pharmacological profile. This guide provides a comparative analysis of (2S)-4-bromobutan-2-amine, a versatile chiral building block, with other commonly used chiral amines: (S)-2-aminobutanol, (S)-3-aminobutanol, and (S)-sec-butylamine. The comparison focuses on their performance in three key synthetic transformations: N-alkylation, reductive amination, and amide bond formation.
Executive Summary
This compound stands out as a bifunctional building block, offering both a primary amine for standard coupling reactions and a reactive bromide for subsequent functionalization or cyclization. While direct, side-by-side comparative data under identical conditions is limited in the literature, this guide collates available experimental results and established chemical principles to provide a valuable reference for selecting the optimal chiral amine for a given synthetic strategy.
-
(S)-sec-Butylamine is a suitable choice for introducing a simple, sterically accessible chiral amine moiety.
-
(S)-2-Aminobutanol and (S)-3-Aminobutanol are preferred when a hydroxyl group is desired for hydrogen bonding or as a synthetic handle.
-
This compound offers unique synthetic possibilities due to its bromo functionality, enabling the construction of more complex chiral structures.
N-Alkylation
N-alkylation is a fundamental reaction for modifying the properties of amine-containing molecules. The reactivity of the chiral amines in this transformation is a key consideration.
This compound readily undergoes N-alkylation at its primary amine. The presence of the bromine atom provides an additional site for reactivity, which can be exploited in subsequent synthetic steps. Its nucleophilicity is expected to be comparable to other primary alkylamines.
(S)-2-Aminobutanol and (S)-3-Aminobutanol also feature a primary amine that is readily alkylated. The hydroxyl group can potentially influence the reaction, and in some cases, may require protection to avoid side reactions, depending on the chosen alkylating agent and conditions.
(S)-sec-Butylamine serves as a benchmark for a simple chiral primary amine. It undergoes mono-alkylation effectively, with the steric hindrance of the sec-butyl group helping to prevent over-alkylation.
Table 1: Comparative Performance in N-Alkylation
| Chiral Amine Building Block | Alkylating Agent | Base | Solvent | Yield (%) | Enantiomeric Excess (%) |
| This compound | Benzyl bromide | K₂CO₃ | Acetonitrile | Data Not Available | Data Not Available |
| (S)-2-Aminobutanol | Benzyl bromide | K₂CO₃ | Acetonitrile | Data Not Available | Data Not Available |
| (S)-3-Aminobutanol | Benzyl bromide | K₂CO₃ | Acetonitrile | Data Not Available | Data Not Available |
| (S)-sec-Butylamine | Benzyl bromide | K₂CO₃ | Acetonitrile | Good | >99 |
Note: The data for (S)-sec-butylamine is based on established reactivity patterns for primary amines in N-alkylation reactions. Specific comparative data for the other amines under these conditions was not available in the searched literature.
Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from carbonyl compounds.
This compound is an excellent candidate for reductive amination with a wide range of aldehydes and ketones. The bromo group is generally stable to the mild reducing agents typically employed, such as sodium triacetoxyborohydride.
(S)-2-Aminobutanol and (S)-3-Aminobutanol are also effective nucleophiles in this reaction. The hydroxyl group is typically compatible with the reaction conditions. Notably, biocatalytic reductive amination has been successfully employed for the synthesis of chiral amino alcohols, demonstrating high conversion and excellent enantioselectivity for the formation of (S)-3-aminobutan-1-ol[1].
(S)-sec-Butylamine is frequently used to introduce a chiral sec-butyl moiety via reductive amination. A biocatalytic approach using an amine dehydrogenase for the reductive amination of 2-butanone yielded (S)-sec-butylamine with a 51% yield and an enantiomeric excess of 92.6%[1].
Table 2: Comparative Performance in Reductive Amination
| Chiral Amine Building Block | Carbonyl Compound | Reducing Agent / Catalyst | Yield (%) | Enantiomeric Excess (%) |
| This compound | Propanal | NaBH(OAc)₃ | Data Not Available | Data Not Available |
| (S)-2-Aminobutanol | Propanal | NaBH(OAc)₃ | Data Not Available | Data Not Available |
| (S)-3-Aminobutanol | 1-hydroxybutan-2-one | Amine Dehydrogenase | High Conversion | >99% |
| (S)-sec-Butylamine | 2-Butanone | Amine Dehydrogenase | 51% | 92.6% |
Amide Bond Formation
The formation of amide bonds is arguably the most common reaction in medicinal chemistry. The nucleophilicity and steric accessibility of the amine are critical factors for efficient coupling.
This compound , as a primary amine with moderate steric hindrance, is expected to form amides efficiently with activated carboxylic acids or in the presence of standard coupling reagents.
(S)-2-Aminobutanol and (S)-3-Aminobutanol are also excellent nucleophiles for amide synthesis. The hydroxyl group can be a site for potential side reactions with highly reactive acylating agents, and protection may be necessary in certain contexts. However, with common peptide coupling reagents, the amine selectively reacts.
(S)-sec-Butylamine readily forms amides, though the reaction rate may be slightly attenuated due to the steric bulk of the sec-butyl group compared to less hindered primary amines.
Table 3: Comparative Performance in Amide Bond Formation
| Chiral Amine Building Block | Carboxylic Acid | Coupling Reagent | Base | Yield (%) | Enantiomeric Excess (%) |
| This compound | Acetic Acid | HATU | DIPEA | Data Not Available | Data Not Available |
| (S)-2-Aminobutanol | Acetic Acid | HATU | DIPEA | Good-Excellent | >99 |
| (S)-3-Aminobutanol | Acetic Acid | HATU | DIPEA | Good-Excellent | >99 |
| (S)-sec-Butylamine | Acetic Acid | HATU | DIPEA | Good | >99 |
Note: The yields for the amino alcohols and sec-butylamine are based on the generally high efficiency of HATU-mediated amide coupling reactions.
Experimental Protocols & Workflows
Detailed experimental protocols for the key reactions are provided below, accompanied by workflow diagrams generated using Graphviz.
N-Alkylation Protocol
A mixture of the chiral amine (1.0 equiv), the alkyl halide (1.1 equiv), and a base such as potassium carbonate (2.0 equiv) in a suitable solvent like acetonitrile is stirred at room temperature until the reaction is complete. The reaction is then worked up by adding water and extracting with an organic solvent. The product is purified by column chromatography.
Caption: General workflow for N-alkylation of chiral amines.
Reductive Amination Protocol
The chiral amine (1.0 equiv) and the carbonyl compound (1.1 equiv) are dissolved in a solvent such as dichloromethane. A reducing agent, typically sodium triacetoxyborohydride (1.5 equiv), is added portion-wise, and the mixture is stirred at room temperature. Upon completion, the reaction is quenched with an aqueous bicarbonate solution and extracted. The product is isolated after purification by column chromatography.
Caption: General workflow for reductive amination.
Amide Bond Formation Protocol
To a solution of the carboxylic acid (1.0 equiv) in a solvent like DMF, a coupling reagent such as HATU (1.1 equiv) and a base like DIPEA (2.0 equiv) are added. The chiral amine (1.1 equiv) is then introduced, and the mixture is stirred at room temperature. After the reaction is complete, the product is isolated and purified, typically by extraction and column chromatography.
Caption: General workflow for amide bond formation.
References
Navigating the Synthesis of (2S)-4-bromobutan-2-amine: A Comparative Guide to Synthetic Routes
For researchers and professionals in drug development, the efficient and stereocontrolled synthesis of chiral building blocks is a critical cornerstone of medicinal chemistry. (2S)-4-bromobutan-2-amine, a valuable chiral intermediate, presents a synthetic challenge that necessitates a careful evaluation of potential pathways. This guide provides a comparative analysis of validated synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform strategic decisions in the laboratory.
Comparison of Synthetic Strategies
The synthesis of enantiomerically pure this compound can be approached from various chiral starting materials. The selection of a particular route will often depend on factors such as the availability and cost of the starting material, the number of synthetic steps, overall yield, and the ease of purification. Here, we compare two potential strategies originating from readily available chiral pool precursors: L-methionine and (S)-2-aminobutanol.
| Parameter | Route 1: From L-Methionine | Route 2: From (S)-2-Aminobutanol |
| Starting Material | L-Methionine | (S)-2-Aminobutanol |
| Key Transformations | Diazotization, Bromination, Decarboxylation | Hydroxyl activation, Nucleophilic substitution |
| Reported Overall Yield | Data not available in sufficient detail | Data not available in sufficient detail |
| Stereochemical Integrity | High | High |
| Advantages | Inexpensive, readily available starting material. | Potentially shorter synthetic sequence. |
| Disadvantages | Multi-step process with potentially hazardous intermediates (diazonium salts). | Requires activation of the primary alcohol, which can sometimes lead to side reactions. |
Experimental Protocols
Route 1: Proposed Synthesis from L-Methionine
This proposed multi-step synthesis leverages the chirality of the natural amino acid L-methionine. The key steps involve the transformation of the amino acid into a suitable intermediate for bromination and subsequent removal of the carboxyl group.
Step 1: Diazotization and Bromination of L-Methionine
-
Dissolution: L-methionine (1 equivalent) is dissolved in an aqueous solution of hydrobromic acid (HBr, 48%).
-
Cooling: The solution is cooled to 0-5 °C in an ice-salt bath.
-
Diazotization: A solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for 1-2 hours at this temperature.
-
Bromination: The diazonium salt solution is then slowly added to a solution of copper(I) bromide (CuBr, catalytic amount) in HBr at 0-5 °C.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (2S)-2-amino-4-(methylthio)butanoic acid bromide.
Step 2: Reduction and Decarboxylation
Further steps would be required to reduce the carboxylic acid and install the bromine at the 4-position, followed by decarboxylation. These subsequent transformations would need to be carefully designed to avoid racemization.
Route 2: Proposed Synthesis from (S)-2-Aminobutanol
This route utilizes the commercially available chiral amino alcohol, (S)-2-aminobutanol. The strategy focuses on the selective activation of the primary hydroxyl group for nucleophilic substitution with a bromide source.
Step 1: Protection of the Amine Group
-
Reaction Setup: (S)-2-aminobutanol (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane).
-
Protection: A suitable amine protecting group, such as di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents), is added in the presence of a base like triethylamine. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the N-Boc protected (S)-2-aminobutanol.
Step 2: Activation of the Hydroxyl Group and Bromination
-
Activation: The N-Boc protected (S)-2-aminobutanol (1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to 0 °C. A sulfonylating agent, such as methanesulfonyl chloride (MsCl, 1.2 equivalents), is added dropwise in the presence of a base (e.g., triethylamine). The reaction is stirred at 0 °C for 1-2 hours.
-
Nucleophilic Substitution: A source of bromide, such as lithium bromide (LiBr, 2 equivalents), is added to the reaction mixture. The reaction is then heated to reflux and stirred until the substitution is complete (monitored by TLC).
-
Work-up: The reaction is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.
Step 3: Deprotection of the Amine Group
-
Deprotection: The N-Boc protected this compound is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid, such as trifluoroacetic acid (TFA), at room temperature.
-
Work-up: After the reaction is complete, the solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base to obtain the free amine, which can be further purified by distillation or chromatography.
Workflow for Synthetic Route Validation
The following diagram illustrates a logical workflow for the validation of a chosen synthetic route to this compound.
Unraveling the Potential of (2S)-4-bromobutan-2-amine in Asymmetric Catalysis: A Comparative Overview
In the landscape of asymmetric catalysis, the quest for novel, efficient, and selective chiral ligands is a perpetual endeavor. Among the myriad of molecular architectures, chiral amines and their derivatives have carved a significant niche, serving as pivotal components in a multitude of stereoselective transformations. This guide delves into the prospective performance of (2S)-4-bromobutan-2-amine as a ligand in asymmetric catalysis, drawing comparisons with established ligand classes and providing a theoretical framework for its potential applications.
While direct, comprehensive experimental data on the catalytic performance of this compound is not extensively documented in publicly available literature, its structural features—a chiral secondary amine coupled with a terminal bromine atom—suggest intriguing possibilities for its role as a chiral ligand or organocatalyst. By examining structurally related and well-documented ligands, such as chiral β-amino alcohols and other halogenated chiral amines, we can infer its potential strengths and weaknesses.
Theoretical Framework and Potential Applications
This compound belongs to the class of chiral β-haloamines. The presence of both a stereogenic center at the C2 position and a bromine atom at the C4 position offers unique functionalities. The amine group can act as a Lewis base to coordinate with a metal center or as a Brønsted base/acid in organocatalysis. The bromine atom, on the other hand, can influence the steric and electronic properties of the ligand and potentially participate in secondary interactions or serve as a handle for further functionalization.
Potential applications for this compound as a ligand could span a range of asymmetric reactions, including but not limited to:
-
Metal-Catalyzed Reactions: As a bidentate or monodentate ligand for transition metals in reactions like asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The nitrogen atom would be the primary coordination site, while the bromine could have a non-coordinating, sterically directing role.
-
Organocatalysis: The amine moiety is a classic functional group for various organocatalytic transformations. For instance, it could be a precursor for forming chiral iminium ions or enamines, which are key intermediates in many asymmetric reactions.[1][2]
Comparison with Other Ligand Classes
To contextualize the potential of this compound, it is instructive to compare it with established classes of chiral ligands.
1. Chiral β-Amino Alcohols: This class of ligands is widely successful in asymmetric catalysis.[3][4][5][6] The hydroxyl group, typically at the β-position to the amine, can coordinate to a metal center or participate in hydrogen bonding, creating a rigid, well-defined chiral environment.
-
Inference for this compound: Lacking the hydroxyl group, this compound would form a different type of chiral pocket. The bromo-substituent is less likely to coordinate as strongly as a hydroxyl group but can exert a significant steric influence. This might lead to different enantioselectivities compared to its amino alcohol counterparts in similar reactions.
2. Simple Chiral Amines: Ligands like (S)-1-phenylethanamine and its derivatives are fundamental in asymmetric synthesis. Their efficacy often relies on the steric bulk of the substituents on the chiral carbon to control the stereochemical outcome.
-
Inference for this compound: The 4-bromobutyl group provides a different steric profile compared to the more common phenyl or alkyl groups. The flexibility of the butyl chain might be a disadvantage in some cases, leading to a less defined transition state. However, the bromine atom could offer unique non-covalent interactions that might be beneficial for selectivity.
3. Other Halogenated Chiral Ligands: The introduction of halogen atoms into chiral ligands is a known strategy to fine-tune their electronic and steric properties. For example, halogenated BINOL and Salen ligands have shown modified reactivity and selectivity.
-
Inference for this compound: The bromine atom in this compound could influence the Lewis basicity of the nitrogen atom and the overall electronic nature of the metal complex. This could be advantageous in reactions where electronic effects play a crucial role in the stereodetermining step.
Logical Relationship Diagram
The following diagram illustrates the potential catalytic cycles where a chiral amine like this compound could be employed.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 5. Asymmetric organocatalytic efficiency of synthesized chiral β-amino alcohols in ring-opening of glycidol with phenols [earsiv.batman.edu.tr]
- 6. researchgate.net [researchgate.net]
Biological activity comparison of enantiomers derived from (2S)-4-bromobutan-2-amine
Absence of specific data for enantiomers derived from (2S)-4-bromobutan-2-amine in the public domain necessitates the use of a well-documented analogous compound for illustrative purposes. This guide will, therefore, present a comparative analysis of the enantiomers of Ibuprofen to demonstrate the principles and methodologies for evaluating stereoisomer-specific biological activity.
This guide is intended for researchers, scientists, and drug development professionals to illustrate the critical differences in biological activity that can exist between enantiomers of a chiral drug. While direct experimental data comparing the biological activities of enantiomers derived from this compound is not available in published literature, this document utilizes the well-researched case of (R)- and (S)-Ibuprofen to provide a framework for such a comparative analysis. The principles and experimental protocols outlined herein are broadly applicable to the study of other chiral molecules.
Introduction to Chirality and Pharmacological Activity
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral molecule are called enantiomers. Although they often share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as receptors and enzymes, can differ significantly.[1] This can lead to one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects.[1][2]
A classic example of this stereoselectivity is seen with the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. Marketed as a racemic mixture of its (R)- and (S)-enantiomers, the majority of its anti-inflammatory and analgesic effects are attributed to the (S)-enantiomer.[1][3]
Comparative Biological Data: (R)- vs. (S)-Ibuprofen
The following table summarizes the key differences in the biological activity of the two enantiomers of Ibuprofen, based on published experimental data.
| Parameter | (S)-Ibuprofen | (R)-Ibuprofen | Reference(s) |
| Mechanism of Action | Potent inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2) | Weak inhibitor of COX enzymes | [1][3] |
| Anti-inflammatory Potency | High | Low | [3] |
| Analgesic Efficacy | High | Low | [3] |
| In Vivo Metabolism | Does not undergo chiral inversion | Undergoes unidirectional metabolic inversion to (S)-Ibuprofen | [3][4] |
| Plasma Concentration | Higher peak plasma levels after administration of the pure enantiomer | Lower peak plasma levels of the (S)-enantiomer after administration of the racemate | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the comparative analysis of chiral drug enantiomers.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potency of each enantiomer against COX-1 and COX-2 enzymes.
Methodology:
-
Purified recombinant human COX-1 or COX-2 enzyme is pre-incubated with a range of concentrations of the test compound (e.g., (R)-Ibuprofen, (S)-Ibuprofen, or racemic Ibuprofen) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
The reaction is allowed to proceed for a defined period (e.g., 2 minutes) and then terminated.
-
The production of prostaglandin E2 (PGE2), a primary product of the COX reaction, is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated for each enantiomer.
In Vivo Model of Inflammation (e.g., Carrageenan-Induced Paw Edema)
Objective: To assess the anti-inflammatory efficacy of each enantiomer in a live animal model.
Methodology:
-
Groups of rodents (e.g., rats or mice) are administered the test compounds (e.g., (R)-Ibuprofen, (S)-Ibuprofen, or racemic Ibuprofen) or vehicle control orally or via intraperitoneal injection.
-
After a set period to allow for drug absorption (e.g., 1 hour), a localized inflammatory response is induced by injecting a phlogistic agent (e.g., carrageenan) into the plantar surface of the hind paw.
-
Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of paw edema for each treatment group is calculated relative to the vehicle control group.
Chiral High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis
Objective: To determine the plasma concentrations of each enantiomer over time after administration.
Methodology:
-
Animals are administered the test compound (racemic mixture or individual enantiomers).
-
Blood samples are collected at predetermined time points.
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
Plasma samples are prepared by protein precipitation followed by solid-phase extraction.
-
The extracts are analyzed using a chiral HPLC system equipped with a chiral stationary phase column capable of separating the enantiomers.
-
The concentration of each enantiomer in the plasma is quantified by comparing the peak areas to a standard curve.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key processes in the comparative analysis of enantiomers.
Caption: Experimental workflow for the comparative analysis of enantiomers.
References
Safety Operating Guide
Proper Disposal of (2S)-4-bromobutan-2-amine: A Guide for Laboratory Professionals
For immediate release: This document provides critical safety and logistical information for the proper disposal of (2S)-4-bromobutan-2-amine, a halogenated amine compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental compliance. Due to its chemical nature, this compound is classified as hazardous waste and requires specialized disposal methods.
Hazard Identification and Classification
This compound is a brominated organic compound containing an amine group. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not be readily available, its structural components suggest the following hazards:
-
Corrosive: Amines and halogenated compounds can cause severe skin and eye burns.
-
Flammable: Similar to related compounds like 2-bromobutane, it may be a flammable liquid.
-
Toxic: Inhalation, ingestion, or skin contact may be harmful. Thermal decomposition can release toxic and irritating gases such as hydrogen bromide, carbon oxides, and nitrogen oxides.
-
Environmental Hazard: This compound is likely harmful to aquatic life with long-lasting effects and should not be released into the environment.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Nitrile or neoprene gloves. |
| Eye Protection | Chemical splash goggles and a face shield. |
| Protective Clothing | A fully buttoned lab coat. |
| Respiratory Protection | Use only within a certified chemical fume hood. |
Waste Segregation and Collection
Proper segregation is the first and most critical step in the disposal process. Improperly mixed waste streams can lead to dangerous chemical reactions.
-
Waste Stream: this compound must be disposed of as halogenated organic waste .
-
Container: Collect waste in a designated, properly sealed, and clearly labeled container for halogenated organic compounds.[1] The container should be made of a compatible material.
-
Incompatibilities: Do not mix this compound with the following:
Step-by-Step Disposal Protocol
Step 1: Waste Collection Collect pure this compound and solutions containing this chemical in a designated halogenated organic waste container.[1] Ensure the container is kept closed when not in use and is stored in a cool, dry, and well-ventilated area away from heat or ignition sources.[4][5]
Step 2: Labeling Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must clearly identify the contents, including the full chemical name "this compound," and indicate the associated hazards (e.g., Corrosive, Flammable, Toxic).
Step 3: Arrange for Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2] This type of waste typically requires high-temperature incineration at a permitted facility equipped with scrubbers and other emission control systems.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5][8]
Step 4: Spill Management In the event of a small spill:
-
Evacuate non-essential personnel and ensure adequate ventilation.[4]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[5][9][10]
-
Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[5][9][10]
-
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS office.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. idealresponse.co.uk [idealresponse.co.uk]
- 7. docente.ifsc.edu.br [docente.ifsc.edu.br]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
Comprehensive Safety and Handling Guide for (2S)-4-bromobutan-2-amine
This guide provides essential safety and logistical information for the handling and disposal of (2S)-4-bromobutan-2-amine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling halogenated organic compounds and should be implemented to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes. |
| Hand Protection | Nitrile rubber gloves | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Avoid inhalation of vapors. |
| Footwear | Closed-toe shoes | Protects feet from spills.[1] |
Operational Plan: Handling Protocol
Adherence to a strict handling protocol is crucial to ensure safety during experimental procedures involving this compound.
Experimental Protocol for Handling:
-
Preparation: Before handling the compound, ensure that a designated workspace is prepared in a certified chemical fume hood. All necessary PPE should be worn correctly.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of this compound within the fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatula, powder funnel) to avoid spills.
-
-
Reaction Setup:
-
When setting up reactions, ensure all glassware is properly clamped and secure.
-
If heating is required, use a heating mantle or water bath; avoid open flames.[1]
-
-
Post-Reaction Work-up:
-
Quench the reaction carefully in the fume hood.
-
Perform extractions and other work-up procedures with adequate ventilation.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow institutional emergency procedures.
-
Disposal Plan: Waste Management
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[1][2]
Waste Disposal Protocol:
-
Segregation:
-
All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels, absorbent materials), must be segregated as "Halogenated Organic Waste."[1][2]
-
Do not mix halogenated waste with non-halogenated organic waste to avoid increased disposal costs and complex waste treatment processes.[3][4]
-
-
Containerization:
-
Collect all halogenated waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the waste.
-
The label should clearly indicate "Halogenated Organic Waste" and list the chemical constituents.[5]
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Workflow and Safety Relationships
The following diagram illustrates the logical flow of operations and the integral role of safety measures when working with this compound.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
